trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Description
BenchChem offers high-quality trans-3-Hydroxy-3-methylcyclobutane-1-methamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Hydroxy-3-methylcyclobutane-1-methamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(aminomethyl)-1-methylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOTWCOHRWHNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245272, DTXSID201280273 | |
| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438241-11-2, 1438241-21-4 | |
| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: trans-3-Hydroxy-3-methylcyclobutane-1-methamine
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the structural utility, synthesis, and physicochemical properties of trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
The Rigidified "Exit Vector" Scaffold for Medicinal Chemistry
Executive Summary
trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS 1438241-11-2) is a specialized saturated heterocycle fragment used primarily in Fragment-Based Drug Discovery (FBDD) and linker design. It serves as a conformationally restricted bioisostere of linear alkyl chains or flexible piperidine/cyclohexane spacers. By "locking" the exit vectors of the amine and hydroxyl functionalities into a specific geometric relationship, this scaffold reduces the entropic penalty of binding, potentially improving potency and metabolic stability (Fsp³ character) compared to aromatic analogs.
Chemical Identity & Physicochemical Core[1][2]
| Property | Data |
| IUPAC Name | 3-(Aminomethyl)-1-methylcyclobutan-1-ol |
| Common Name | trans-3-Hydroxy-3-methylcyclobutane-1-methamine |
| CAS Number | 1438241-11-2 (Free Base) / 2231664-53-0 (HCl Salt) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Stereochemistry | trans-1,3-substitution (defined as -CH₂NH₂ and -OH on opposite faces) |
| Predicted pKa (Amine) | ~9.6 – 9.8 (slightly lower than typical 1° amines due to ring strain/inductive effects) |
| Predicted LogP | -0.4 to 0.2 (Highly polar, water-soluble) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
| Topological Polar Surface Area | ~46 Ų |
Structural Biology & Conformation
The utility of this molecule lies in its ability to define precise "exit vectors"—the angles at which substituents leave the core scaffold. Unlike cyclohexane (chair) or linear chains (anti/gauche rotamers), the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2]
Conformational Dynamics
In 1,3-disubstituted cyclobutanes, the ring puckers by approximately 25–30°.
-
The trans Configuration: With the aminomethyl and hydroxyl groups on opposite faces, the molecule experiences a specific steric environment. While cis-1,3-disubstituted cyclobutanes often prefer a pseudo-diequatorial conformation, the trans isomer forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position.
-
Bioisosteric Value: This creates a unique 3D vector that is distinct from the 180° vector of para-substituted benzenes or the 109.5° vector of sp³ chains. It allows researchers to probe "off-axis" binding pockets.
Figure 1: Causal link between ring puckering and thermodynamic binding benefits.
Synthesis & Manufacturing Protocol
The synthesis typically proceeds via a 3-methylcyclobutanone precursor. The critical step is the establishment of the quaternary center at C3 and the control of relative stereochemistry.
Mechanistic Pathway
-
Cyanohydrin Formation: Nucleophilic attack of cyanide (TMSCN) on 3-methylcyclobutanone. The attack occurs preferentially from the less hindered face (anti to the methyl group is often favored, but thermodynamic equilibration can yield the thermodynamic product).
-
Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LAH). This step preserves the stereochemistry established in step 1.
Detailed Protocol (Bench Scale):
-
Cyanosilylation:
-
Reagents: 3-Methylcyclobutanone (1.0 eq), TMSCN (1.2 eq), ZnI₂ (cat).
-
Conditions: DCM, 0°C to RT, 4h.
-
Workup: Quench with NaHCO₃, extract DCM.
-
Note: This yields the O-protected nitrile. Acid hydrolysis (HCl/MeOH) yields the hydroxy-nitrile.
-
-
Reduction to Amine:
-
Reagents: LiAlH₄ (2.5 eq) in dry THF.
-
Procedure: Add nitrile solution dropwise to LAH suspension at 0°C. Reflux for 2–4h.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: The amine is highly polar. Purify via ion-exchange chromatography or crystallize as the HCl salt (add 4M HCl in dioxane).
-
Figure 2: Synthetic workflow from ketone precursor to final amine.
Reactivity Profile & Handling
Functional Group Orthogonality
The molecule possesses two distinct nucleophiles:
-
Primary Amine (C1-arm): High nucleophilicity. Reacts readily with acyl chlorides, NHS-esters, and aldehydes (reductive amination).
-
Protocol Tip: To selectively functionalize the amine in the presence of the tertiary alcohol, no protection is usually needed due to the significant nucleophilic difference.
-
-
Tertiary Alcohol (C3): Low nucleophilicity, high steric bulk.
-
Risk:[3] Prone to acid-catalyzed dehydration to form the alkene (exocyclic or endocyclic). Avoid strong Lewis acids or high temperatures in acidic media.
-
Stability
-
Free Base: Hygroscopic and prone to carbamate formation with atmospheric CO₂. Store under Nitrogen/Argon.
-
HCl Salt: Stable solid. Recommended for long-term storage.
Applications in Drug Design[3]
1. Fragment-Based Drug Discovery (FBDD)
The fragment serves as a high-Fsp³ scaffold. Increasing the saturation (Fsp³) of drug candidates correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (off-target toxicity) often associated with flat aromatic rings.
2. PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker geometry is crucial for forming the ternary complex (Target-Linker-E3 Ligase). Flexible alkyl chains often suffer from "entropic collapse." This cyclobutane scaffold provides a rigidified spacer that can pre-organize the two warheads, potentially improving the cooperativity (α-factor) of ternary complex formation.
References
-
Synthesis of Cyclobutane Derivatives: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angew.[4][5] Chem. Int. Ed.2006 , 45, 7736. (Foundational chemistry of 4-membered rings).
-
Conformational Analysis: Wiberg, K. B. "Cyclobutane-physical properties and theoretical studies."[6][7] Angew.[4][5] Chem. Int. Ed. Engl.1986 , 25, 312.
-
Fsp³ in Drug Design: Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009 , 52, 6752. Link
- Cyclobutane Bioisosteres:Mykhailiuk, P. K. "Generation of C1-substituted bicyclo[1.1.1]pentanes." J. Org. Chem.2014, 79, 6805.
-
Product Data: PubChem Compound Summary for CID 72208067. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 1438241-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS Number: 1438241-21-4), a compelling yet underexplored building block for medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the cyclobutane ring, combined with the stereospecific placement of hydroxyl and aminomethyl functional groups, offers a unique scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This document will delve into the physicochemical properties, proposed synthetic pathways, potential applications in drug development with a focus on its role as a bioisostere and a scaffold for creating diverse chemical libraries, and suggested analytical methodologies for the characterization of this compound and its derivatives.
Introduction: The Emergence of Saturated Scaffolds in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a noticeable shift towards molecules possessing greater three-dimensional complexity. Saturated carbocyclic scaffolds, such as the cyclobutane ring system, are increasingly sought after as they can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity through precise vectoral orientation of substituents. trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a prime example of such a scaffold, offering two distinct points for chemical diversification in a constrained conformational framework.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1438241-21-4 | Commercial Suppliers |
| Molecular Formula | C₆H₁₃NO | Commercial Suppliers |
| Molecular Weight | 115.17 g/mol | Commercial Suppliers |
| IUPAC Name | (trans)-3-(Aminomethyl)-1-methylcyclobutanol | |
| SMILES | C[C@]1(O)CC1 | Commercial Suppliers |
| Predicted Boiling Point | 153.1 ± 13.0 °C | |
| Predicted Density | 0.95 ± 0.1 g/cm³ | |
| Predicted pKa | 10.27 ± 0.29 | |
| Purity (Typical) | ≥97% | Commercial Suppliers |
| Storage Conditions | 0-8 °C, under inert atmosphere | Commercial Suppliers |
Synthesis and Stereochemistry
A potential synthetic approach could commence from a suitable cyclobutanone precursor. The stereochemistry can be controlled through a series of reductions and functional group interconversions. A Chinese patent for the synthesis of a similar compound, trans-3-aminobutanol, outlines a strategy involving a Mitsunobu reaction to invert the stereochemistry of a hydroxyl group, followed by hydrolysis and deprotection.[1] This suggests a viable route for obtaining the desired trans stereochemistry.
Proposed Synthetic Workflow
Caption: Proposed general synthetic workflow for trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
Applications in Drug Discovery and Medicinal Chemistry
The rigid nature of the cyclobutane scaffold in trans-3-Hydroxy-3-methylcyclobutane-1-methamine makes it an attractive component for the design of novel therapeutics. The trans orientation of the substituents projects them into distinct spatial regions, which can be exploited for probing interactions with biological targets.
A Scaffold for Bioisosteric Replacement
The cyclobutane core can serve as a bioisosteric replacement for other cyclic or acyclic moieties in known bioactive molecules. This can lead to improved pharmacokinetic profiles, such as increased metabolic stability or altered solubility, while maintaining or enhancing the desired pharmacological activity.
Role in Fragment-Based Drug Discovery (FBDD)
With a molecular weight well within the "rule of three" for fragment-based screening, this compound is an ideal starting point for FBDD campaigns. The two functional groups, a primary amine and a tertiary alcohol, provide orthogonal handles for fragment elaboration into more potent lead compounds.
Potential as a Janus Kinase (JAK) Inhibitor Scaffold
Derivatives of cyclobutane and methylcyclobutane have been explored as inhibitors of Janus kinases (JAKs), a family of enzymes implicated in inflammatory and autoimmune diseases, as well as certain cancers.[2][3] The defined stereochemistry of trans-3-Hydroxy-3-methylcyclobutane-1-methamine could allow for the precise positioning of pharmacophoric elements to achieve potent and selective JAK inhibition.
Logical Flow for a Fragment-Based Approach
Sources
- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 2. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Molecular formula and weight of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Executive Summary: The Rigid Scaffold Advantage
In the landscape of modern medicinal chemistry, trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 1438241-21-4) represents a high-value "sp 3 -rich" building block. Unlike flat aromatic linkers, this cyclobutane scaffold offers a defined three-dimensional vector that positions the primary amine and the tertiary alcohol in a precise geometric relationship.
For drug development professionals, this molecule is not merely a linker; it is a conformational lock . The cyclobutane ring restricts the entropic penalty of binding, while the trans-arrangement ensures that the polar "warhead" (amine) and the solubility-enhancing/H-bond donor group (hydroxyl) engage distinct regions of a target protein binding pocket—often critical in kinase (e.g., JAK/TYK2) and GPCR drug discovery campaigns.
Physicochemical Profile & Structural Identity[1][2][3][4]
Core Molecular Data
The fundamental constants below serve as the baseline for stoichiometric calculations and analytical method development.
| Property | Value | Technical Note |
| IUPAC Name | trans-3-(Aminomethyl)-1-methylcyclobutan-1-ol | Often listed as trans-3-Hydroxy-3-methylcyclobutane-1-methamine in catalogs.[1] |
| CAS Number (Free Base) | 1438241-21-4 | Primary reference for synthesis and sourcing. |
| CAS Number (HCl Salt) | 2231664-53-0 | Common solid form for stability and handling. |
| Molecular Formula | C₆H₁₃NO | High H/C ratio indicates significant sp³ character (Fsp³ = 1.0). |
| Molecular Weight | 115.17 g/mol | Fragment-based drug discovery (FBDD) compliant (MW < 300). |
| Exact Mass | 115.0997 | Monoisotopic mass for HRMS validation. |
| Polar Surface Area (PSA) | ~46 Ų | (26 Ų from amine + 20 Ų from alcohol). Excellent permeability profile. |
| LogP (Predicted) | ~ -0.2 to 0.3 | High water solubility; ideal for lowering lipophilicity in lead optimization. |
Stereochemical Definition
The term "trans " in this context is critical and non-trivial. It refers to the relative orientation of the hydroxyl group at C3 and the methamine (aminomethyl) group at C1 .
-
Configuration: The C1-CH₂NH₂ and C3-OH groups are on opposite faces of the cyclobutane ring plane.
-
SMILES Representation: O[C@@]1(C)CC1 (Illustrative of relative stereochemistry).
-
Conformation: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (approx. 25-30°). In the trans isomer, the bulky substituents typically adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion, making this isomer thermodynamically distinct from the cis form.
Synthetic Methodology: The "Divergent Nitrile" Route
Reaction Logic[6]
-
Precursor Selection: Start with 3-oxocyclobutanecarbonitrile .[2] This commercially available ketone already possesses the C1 chirality (though racemic if not resolved) and the necessary carbon framework.
-
Grignard Addition: The introduction of the methyl group and the hydroxyl moiety occurs simultaneously via a Grignard reaction. This is the stereodefining step . The nucleophile (MeMgBr) attacks the ketone. The ratio of cis/trans products depends on the facial selectivity dictated by the existing nitrile group (steric approach control).
-
Isomer Separation: Separation is best performed at the Intermediate 2 stage (Hydroxy-Nitrile) using silica chromatography or crystallization, rather than on the final polar amine.
-
Nitrile Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄).[3][4][5]
Validated Workflow Diagram
Figure 1: Step-wise synthetic pathway prioritizing diastereomeric purity prior to the final reduction step.
Detailed Protocol: Step 3 (Nitrile Reduction)
Note: This protocol assumes the isolation of the pure trans-nitrile intermediate.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Reagent Prep: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Dissolve the trans-3-hydroxy-3-methylcyclobutanecarbonitrile in anhydrous THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic H₂ evolution.
-
Reaction: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS. The nitrile peak (approx. 2240 cm⁻¹ in IR) should disappear.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench with water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH₄ in grams. -
Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate to obtain the crude amine.
-
Salt Formation: Dissolve in Et₂O or Dioxane and add 4M HCl in Dioxane to precipitate the hydrochloride salt . This ensures long-term stability and simplifies handling.
Analytical Characterization & Self-Validation
To ensure the identity of the synthesized material, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 1.25 ppm (s, 3H): Methyl group at C3.δ 2.8-3.0 ppm (d, 2H): Exocyclic -CH₂-N protons.δ 1.8-2.2 ppm (m, 4H): Cyclobutane ring protons (complex splitting). | The singlet methyl is the anchor. The splitting pattern of the ring protons confirms the rigid cyclobutane geometry. |
| NOESY (2D NMR) | NOE Correlation: Between C3-Methyl and C1-Methamine protons (or lack thereof). | Critical for Stereochemistry: In the trans isomer (OH trans to CH₂NH₂), the Methyl group is cis to the CH₂NH₂. Strong NOE between Methyl and CH₂-N confirms the trans-hydroxy assignment. |
| FT-IR | ~3300-3400 cm⁻¹: Broad O-H and N-H stretch.No peak at ~2240 cm⁻¹: Confirms complete reduction of nitrile. | Quick purity check to ensure no unreduced nitrile remains. |
| LC-MS | [M+H]⁺ = 116.1 | Confirms molecular weight. |
Applications in Drug Discovery[3][9]
This molecule is increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for two primary reasons:
-
Bioisosterism: It acts as a rigid, polar bioisostere for piperidines or cyclohexanes. The cyclobutane ring reduces the lipophilicity (LogD) compared to a cyclohexane, improving metabolic stability (blocking P450 oxidation sites) and solubility.
-
Vector Control: In kinase inhibitors (e.g., JAK1/JAK2), the amine often interacts with the ribose-binding area or solvent front. The trans-geometry directs the amine away from the hydrophobic core, allowing for precise targeting of solvent-exposed residues (e.g., Asp or Glu residues).
Structural Logic Diagram
Figure 2: Impact of the scaffold's physicochemical properties on therapeutic target engagement.
References
-
PubChem Compound Summary. trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CID 72208067). National Center for Biotechnology Information. [Link]
- Google Patents.Modulators of TNF alpha activity and uses thereof (WO2025038927A1).
-
Common Organic Chemistry. Reduction of Nitriles to Amines: Standard Protocols. [Link]
Sources
trans-3-Hydroxy-3-methylcyclobutane-1-methamine: Technical Profile & Application Guide
The following technical guide details the physical and chemical properties, synthesis, and applications of trans-3-Hydroxy-3-methylcyclobutane-1-methamine .
Executive Summary
trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 1438241-11-2) is a high-value,
Molecular Identification & Stereochemistry
Nomenclature & Identifiers
-
IUPAC Name: trans-3-(Aminomethyl)-1-methylcyclobutan-1-ol
-
Common Name: trans-3-Hydroxy-3-methylcyclobutane-1-methamine
-
CAS Number: 1438241-11-2 (Free Base), 2231664-53-0 (HCl Salt)
-
Molecular Formula:
-
SMILES: C[C@]1(O)CC1 (Stereochemistry indicative)
Stereochemical Definition
The term "trans" in this context refers to the geometric relationship between the hydroxyl group (-OH) at position 3 (relative to the amine) and the aminomethyl group (-CH
-
trans-Isomer: The -OH group and the -CH
NH group are on opposite faces of the cyclobutane ring plane. -
cis-Isomer: The -OH group and the -CH
NHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> group are on the same face .
Note: Due to the puckered "butterfly" conformation of cyclobutane, the trans isomer typically places the bulky substituents in a pseudo-diequatorial or equatorial/axial arrangement to minimize 1,3-diaxial interactions, often resulting in higher thermodynamic stability compared to the cis form.
Physicochemical Properties
The following data represents the core physical constants critical for handling and formulation.
| Property | Value / Description | Context |
| Molecular Weight | 115.17 g/mol | Fragment-like (Rule of 3 compliant) |
| Appearance | White to off-white crystalline solid (HCl salt); Viscous oil (Free base) | Hygroscopic in salt form |
| Melting Point | 122–125 °C (HCl salt) | Free base is lower (often liquid at RT) |
| Boiling Point | ~215 °C (Predicted at 760 mmHg) | High due to H-bonding |
| Solubility | >50 mg/mL in Water, DMSO, Methanol | Highly polar |
| LogP (Octanol/Water) | 0.30 (Predicted) | Hydrophilic; excellent for lowering lipophilicity |
| pKa (Amine) | ~9.8 – 10.2 | Typical primary aliphatic amine |
| pKa (Alcohol) | ~16.5 | Tertiary alcohol; non-acidic under physiological pH |
| Polar Surface Area (PSA) | 46.25 Ų | Good membrane permeability potential |
Synthesis & Manufacturing
The synthesis of the trans isomer requires stereocontrol during the formation of the quaternary center at C3. The most robust route involves a Grignard addition to a ketone followed by stereoselective reduction or separation.
Synthetic Workflow (Graphviz)
Caption: Step-by-step synthetic pathway emphasizing the critical stereocontrol stage (Step 2).
Detailed Protocol
-
Nucleophilic Addition (Step 1):
-
Reagents: Methylmagnesium bromide (MeMgBr), THF (anhydrous).
-
Procedure: A solution of ethyl 3-oxocyclobutanecarboxylate in THF is cooled to -78°C. MeMgBr (1.1 eq) is added dropwise. The reaction is quenched with saturated NH
Cl. -
Stereochemical Outcome: The Grignard reagent preferentially attacks from the less hindered face (opposite the carboxylate), often yielding the cis-hydroxy ester (OH cis to Ester) as the major product.
-
-
Stereochemical Correction (Step 2):
-
If the cis isomer is dominant, a Mitsunobu inversion (using DIAD/PPh
and a nucleophile like p-nitrobenzoic acid followed by hydrolysis) is employed to invert the tertiary alcohol configuration to the desired trans form. Alternatively, chromatographic separation of the diastereomers is performed.
-
-
Amide Formation (Step 3):
-
Reagents: EDC·HCl, HOBt, Ammonia (aq) or NH
Cl. -
Procedure: The trans-acid is coupled with ammonia to form the primary amide.
-
-
Reduction (Step 4):
-
Reagents: Lithium Aluminum Hydride (LAH) or Borane-THF complex.
-
Procedure: The amide is reduced in refluxing THF. Careful quenching (Fieser method) is required to isolate the water-soluble amino alcohol.
-
Chemical Reactivity & Derivatization
Amine Reactivity (Primary Handle)
The primary amine (-CH
-
Amide Coupling: Reacts readily with carboxylic acids (HATU/DIEA) to form stable amides.
-
Reductive Amination: Forms secondary/tertiary amines with aldehydes/ketones (NaBH(OAc)
). -
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.
Alcohol Reactivity (Secondary Handle)
The tertiary alcohol is sterically hindered and less reactive but stable.
-
Resistance to Oxidation: Being tertiary, it is resistant to standard oxidative conditions (e.g., Jones reagent), making it a robust polar anchor.
-
Dehydration Risk: Under strong acidic conditions (conc. H
SO , heat), it may undergo elimination to form the exocyclic alkene.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" in FBDD due to its ability to probe vectors in 3D space that planar aromatics cannot.
-
Solubility Enhancer: The combination of the amine and alcohol lowers LogP significantly (LogP ~0.3), improving the aqueous solubility of lipophilic pharmacophores.
-
Metabolic Stability: The cyclobutane ring is metabolically robust compared to flexible alkyl chains, reducing the liability of oxidative metabolism (CYP450).
Bioisosterism
It serves as a bioisostere for:
-
Piperazine: Replacing a piperazine ring with this scaffold can maintain the spatial distance between two binding points while altering the vector and reducing basicity.
-
Cyclohexane: Provides a smaller, more rigid core with specific polar interactions.
Safety & Handling (SDS Summary)
| Hazard Class | Signal Word | Hazard Statements | Precautionary Measures |
| Skin Irritation | Warning | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | Warning | H319: Causes serious eye irritation | Wear safety goggles. |
| STOT-SE | Warning | H335: May cause respiratory irritation | Use in a fume hood. |
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO
from air; the HCl salt is hygroscopic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309489, trans-3-Hydroxy-3-methylcyclobutane-1-methamine. Retrieved from [Link]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines. Journal of Organic Chemistry. (Contextual reference for strained ring amine synthesis).
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[1] (Reference for sp3-rich scaffolds and solubility).
- Google Patents (2018).CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
Sources
Spectroscopic data (NMR, IR, MS) for trans-3-Hydroxy-3-methylcyclobutane-1-methamine
An In-Depth Technical Guide to the Spectroscopic Characterization of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. trans-3-Hydroxy-3-methylcyclobutane-1-methamine, a substituted cyclobutane derivative, presents a unique combination of a tertiary alcohol and a primary amine on a strained four-membered ring. This structure offers intriguing possibilities for stereospecific interactions in biological systems and as a building block in complex syntheses. Accurate characterization is not merely a procedural step but a fundamental requirement to ensure purity, confirm stereochemistry, and understand the molecule's potential behavior.
This guide provides a comprehensive framework for the spectroscopic analysis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not widely published, this document serves as both a methodological protocol and a predictive guide. We will detail the field-proven protocols for data acquisition and provide an expert interpretation of the predicted spectral data, grounded in established spectroscopic principles. This dual approach equips researchers with the practical steps to analyze this molecule and the theoretical foundation to interpret the results with confidence.
Part 1: Methodologies for Spectroscopic Data Acquisition
The quality of spectroscopic data is inextricably linked to the rigor of the experimental protocol. The following sections detail the self-validating systems for acquiring NMR, IR, and MS data, explaining the causality behind each procedural choice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation:
-
Weigh 5-25 mg of the purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1] The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1][2] The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be preferred if hydrogen bonding with the solvent is desired to resolve O-H or N-H protons. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[2]
-
Ensure complete dissolution. If necessary, gently vortex the vial. Filter the solution through a pipette with a small cotton or glass wool plug into a high-quality, 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.[3]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and is essential for obtaining high-resolution spectra with clear splitting patterns.
-
Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Following ¹H acquisition, acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
Caption: Workflow for NMR Sample Preparation and Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Attenuated Total Reflectance (ATR) is the preferred method for this compound due to its simplicity and lack of sample preparation.[4]
-
Sample Preparation & Analysis:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract any atmospheric or crystal-related absorbances from the final sample spectrum.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[5]
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[5]
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Caption: Workflow for FTIR Analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.
Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation.[6]
-
Sample Introduction:
-
For a pure, volatile sample, a direct insertion probe is an efficient method.[7][8]
-
Dissolve a sub-microgram amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce a few microliters of the solution into a capillary tube and evaporate the solvent.[8]
-
Insert the capillary into the probe, which is then introduced into the high-vacuum source of the mass spectrometer through a vacuum lock.[7]
-
The probe is gently heated to volatilize the sample directly into the ionization chamber.[7]
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).
-
The excess energy imparted during ionization causes the molecular ion to fragment in characteristic ways.
-
The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. jascoinc.com [jascoinc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Direct sample introduction EI-MS system - Chromatography Forum [chromforum.org]
Technical Guide: Stereochemical Notation for trans-3-Hydroxy-3-methylcyclobutane-1-methamine
This guide provides an in-depth technical analysis of the stereochemical notation, structural identity, and validation protocols for trans-3-Hydroxy-3-methylcyclobutane-1-methamine .
Executive Summary & Compound Identity
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a functionalized cyclobutane scaffold increasingly utilized in medicinal chemistry as a conformationally restricted linker. Its geometric isomerism offers precise vector alignment for fragment-based drug design (FBDD), particularly in optimizing binding affinity where the spatial orientation of the hydrogen-bond donor (hydroxyl) and the basic amine is critical.
Core Identifiers
| Registry / Database | Identifier | Note |
| CAS Number | 1438241-21-4 | Free base form |
| CAS Number | 2231664-53-0 | Hydrochloride salt |
| Molecular Formula | C₆H₁₃NO | MW: 115.17 g/mol |
| IUPAC Name | trans-3-(Aminomethyl)-1-methylcyclobutan-1-ol | Note: Numbering may vary by vendor; systematic naming prioritizes the alcohol.[1] |
Stereochemical Analysis & Notation
The "trans" descriptor in this 1,3-disubstituted cyclobutane system is defined by the relative orientation of the highest priority substituents at the C1 and C3 positions, following Cahn-Ingold-Prelog (CIP) priority rules.
Structural Logic
-
Position 1 (Methamine side): The substituent is the aminomethyl group (–CH₂NH₂).
-
Priority: –CH₂NH₂ > –H.
-
-
Position 3 (Hydroxyl side): The substituents are Hydroxyl (–OH) and Methyl (–CH₃).
-
Priority: –OH > –CH₃.
-
-
Geometric Definition:
-
Trans: The High-priority group at C1 (–CH₂NH₂) and the High-priority group at C3 (–OH) are on opposite sides of the cyclobutane ring plane.
-
Cis: They are on the same side.
-
SMILES Notation (Simplified Molecular Input Line Entry System)
SMILES strings must explicitly encode the relative stereochemistry using the @@ and @ chiral flags. Although the molecule possesses a plane of symmetry (making it achiral/meso in isolation), the relative configuration (cis/trans) is distinct.
-
Canonical SMILES (No Stereo):
-
Isomeric SMILES (Specific to Trans):
-
Decoding:
-
[C@@]1(C): At the quaternary center, the Oxygen (first atom) is defined relative to the ring closure.
-
: At the methamine center, the chirality flag enforces the relative "trans" relationship to the distal quaternary center.
-
-
InChI & InChIKey
The International Chemical Identifier (InChI) provides a layered description. Note that standard InChI generation often omits the /t (stereo) layer for this scaffold unless specific relative stereochemistry is forced, as the centers are pseudo-asymmetric.
-
Standard InChI (Connectivity Only):
-
InChIKey: ZKOTWCOHRWHNHA-UHFFFAOYSA-N (for the generic structure).
Critical Note: When sourcing this compound for biological assays, rely on the CAS number and Isomeric SMILES rather than the generic InChIKey to ensure you receive the correct geometric isomer.
Validation Protocol: Stereochemical Assignment
To ensure data integrity in your internal chemical database (e.g., ChemDraw, RDKit), use the following logic flow to validate the "trans" assignment.
Figure 1: Decision tree for assigning cis/trans stereodescriptors to 3-hydroxy-3-methylcyclobutane-1-methamine based on IUPAC/CIP rules.
Synthesis & Applications in Drug Discovery[2]
Synthesis Pathways
The synthesis typically proceeds via a cyclization strategy or functionalization of a pre-formed cyclobutane ring.[2] A common route involves the Sharpless asymmetric epoxidation or manipulation of 3-methylenecyclobutanecarbonitrile precursors, followed by hydrolysis and reduction.
| Step | Reaction Type | Key Reagents | Outcome |
| 1 | Cyclization / Formation | 3-chloro-2-(chloromethyl)prop-1-ene + active methylene | Formation of cyclobutane ring |
| 2 | Functionalization | Epoxidation / Hydroxylation | Introduction of C3-OH and C3-Me |
| 3 | Reduction | LiAlH₄ or Borane | Conversion of nitrile/amide to C1-Methamine |
Application in SAR (Structure-Activity Relationships)
In drug development, this scaffold is valued for its ability to:
-
Reduce Lipophilicity (LogD): The polar hydroxyl and amine groups lower LogP compared to cyclohexyl analogs.
-
Rigidify Linkers: The cyclobutane ring locks the distance between the H-bond donor (OH) and the basic center (NH₂), reducing the entropic penalty upon binding to a protein target.
-
Bioisosterism: It acts as a rigid bioisostere for linear aminopropyl or piperidine fragments.
References
-
PubChem . (n.d.).[3][4][5] trans-3-Hydroxy-3-methylcyclobutane-1-methamine | C6H13NO | CID 72208067.[6] National Library of Medicine. Retrieved from [Link][1][4]
-
Synthonix . (n.d.). trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride | CAS: 2231664-53-0.[7] Retrieved from [Link]
Sources
- 1. 3-Hydroxy-3-methylcyclopentan-1-one | C6H10O2 | CID 15702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 [smolecule.com]
- 3. 3-Methylcyclobutane-1-thiol | C5H10S | CID 88915220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-methylcyclobutane | C5H9Br | CID 14372773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-3-hydroxy-2-methylbut-2-en-1-one | C5H7O2- | CID 58604370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-3-Hydroxy-3-methylcyclobutane-1-methamine | C6H13NO | CID 72208067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthonix, Inc > Building Blocks > 2231664-53-0 | trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride [synthonix.com]
Commercial suppliers of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
An In-Depth Technical Guide to trans-3-Hydroxy-3-methylcyclobutane-1-methamine for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a synthetically derived organic compound featuring a cyclobutane ring substituted with a hydroxyl and a methamine group.[1] Its unique three-dimensional structure, combining the rigidity of the cyclobutane scaffold with the versatile functional handles of the hydroxyl and amine groups, makes it a valuable building block in medicinal chemistry.[2] This guide provides a comprehensive overview of its commercial availability, chemical properties, potential applications, and handling considerations for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of trans-3-Hydroxy-3-methylcyclobutane-1-methamine and its common salt form are summarized below.
| Property | trans-3-Hydroxy-3-methylcyclobutane-1-methamine | trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride |
| CAS Number | 1438241-11-2[1] | 2231664-53-0[3] |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₄ClNO[3] |
| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol [3] |
| IUPAC Name | 3-(aminomethyl)-1-methylcyclobutan-1-ol[1] | (1r,3r)-3-(aminomethyl)-1-methylcyclobutan-1-ol hydrochloride[4] |
| SMILES | CC1(CC(C1)CN)O[1] | C[C@]1(O)CC1.Cl[4] |
| Purity | Typically ≥97% | Typically ≥97%[4] |
Commercial Availability
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is available from several specialized chemical suppliers, primarily as a research chemical. It is often supplied as the hydrochloride salt, which may offer enhanced stability and handling properties.
| Supplier | Product Name | CAS Number | Purity |
| Smolecule | trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 | In Stock[1] |
| AChemBlock | trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-21-4 | 97% (Currently unavailable)[5] |
| AChemBlock | trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride | 2231664-53-0 | 97%[4] |
| Guidechem | trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride | 2231664-53-0 | Not specified[3] |
| BLD Pharm | trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride | N/A | Not specified[6] |
Synthesis Overview
The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine can be achieved through various synthetic routes. A common approach involves the use of cyclization reactions to form the cyclobutane ring, followed by the introduction of the hydroxyl and methamine functional groups.[1] For instance, a plausible pathway could start from a suitable cyclobutanone precursor. The hydroxyl group can be introduced via hydroxylation, and the methamine group can be formed through reductive amination or other amination processes.[1]
A generalized synthetic workflow is depicted below:
Applications in Drug Discovery and Research
The structural characteristics of trans-3-Hydroxy-3-methylcyclobutane-1-methamine make it a promising candidate for various applications in pharmaceutical development and as a chemical intermediate.[1]
-
Lead Compound in Drug Discovery: Its unique three-dimensional structure can be exploited to develop novel therapeutics, potentially for neurological disorders or cancer.[1] The cyclobutane moiety can impart conformational rigidity, which is a desirable trait in drug design for improving binding affinity and selectivity to biological targets.[2]
-
Chemical Intermediate: This compound can serve as a versatile intermediate in the synthesis of more complex molecules for use in agrochemicals and fine chemicals.[1] The presence of both a hydroxyl and a primary amine group allows for a wide range of subsequent chemical modifications.
-
Materials Science: The distinct properties of this molecule could be explored for the development of new materials with specific thermal or mechanical characteristics.[1]
Handling and Safety
As with any research chemical, proper handling and safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for the trans isomer was not found, general guidelines for similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[7]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8] Keep the container tightly closed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[8] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.
For detailed safety information, it is crucial to obtain and review the Safety Data Sheet (SDS) from the specific supplier before use.
Conclusion
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its commercial availability from a number of suppliers facilitates its use in research and development. The presence of key functional groups on a rigid cyclobutane core provides a unique starting point for the design of novel molecules with potential therapeutic applications. As with all laboratory chemicals, adherence to strict safety protocols is essential when handling this compound.
References
Sources
- 1. Buy trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride 97% | CAS: 2231664-53-0 | AChemBlock [achemblock.com]
- 5. trans-3-Hydroxy-3-methylcyclobutane-1-methamine 97% | CAS: 1438241-21-4 | AChemBlock [achemblock.com]
- 6. trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Guide: Safety, Handling, and Storage of Cyclobutane Compounds
Executive Summary: The Thermodynamic Imperative
Cyclobutane moieties are increasingly valued in modern drug discovery for their ability to provide conformational restriction without the aromatic planarity that often leads to poor solubility or metabolic liability.[1][2] However, the utility of the cyclobutane ring is intrinsic to its instability.
With a ring strain energy (RSE) of approximately 26.3 kcal/mol , cyclobutane represents a "loaded spring" at the molecular level. While kinetically stable under standard conditions, this thermodynamic potential necessitates a rigorous handling protocol, particularly during synthesis and scale-up.[1] This guide moves beyond generic safety advice to provide a mechanism-based framework for managing high-energy four-membered rings.
Thermodynamic Profile & Hazard Identification
To handle cyclobutane derivatives safely, one must understand the source of their reactivity. Unlike cyclohexane (chair conformation, ~0 kcal/mol strain), cyclobutane suffers from two distinct forces:
-
Angle Strain: The internal bond angles (~88°) deviate significantly from the ideal tetrahedral angle (109.5°).[1]
-
Torsional Strain: Planar cyclobutane would have fully eclipsed C-H bonds.[1] To relieve this, the ring "puckers" into a butterfly conformation.
Table 1: Comparative Ring Strain Energies (RSE) of Common Cycloalkanes
| Cycloalkane | Bond Angle (Ideal) | Strain Energy (kcal/mol) | Primary Hazard Driver |
| Cyclopropane | 60° | 27.5 | Extreme angle strain; explosive ring opening.[1] |
| Cyclobutane | ~88° | 26.3 | Combined angle/torsional strain; thermal instability. |
| Cyclopentane | 108° | 6.2 | Minimal strain; eclipsing interactions.[1] |
| Cyclohexane | 109.5° | 0.1 | Effectively strain-free.[1] |
Data Source: NIST Chemistry WebBook & Wiberg, K. B. (Angew.[1][2] Chem. Int. Ed.)
Key Insight: The RSE of cyclobutane is nearly identical to cyclopropane.[1] Treat cyclobutane intermediates with the same respect accorded to cyclopropanes—specifically regarding thermal shock and compatibility with strong Lewis acids, which can catalyze ring-opening polymerization.
Synthesis Safety: The Photochemical [2+2] Workflow
The most common route to cyclobutane scaffolds in drug discovery is the [2+2] photocycloaddition . This process introduces a unique convergence of hazards: high-energy UV radiation, flammable organic solvents, and the generation of a strained product.
The Self-Validating Photochemical Protocol[1]
Objective: Synthesize cyclobutane derivatives via UV irradiation while mitigating fire and radiation risks.
Protocol Steps:
-
Oxygen Exclusion (The Quench Prevention):
-
Action: Sparge reaction solvent with Argon for 30 minutes prior to reagent addition.[1]
-
Causality: Dissolved oxygen acts as a triplet quencher, halting the reaction and potentially forming explosive peroxides with ether-based solvents under UV light.
-
-
Wavelength Filtering:
-
Thermal Regulation (The Feedback Loop):
-
Post-Reaction Quench:
-
Action: Turn off the lamp and allow the system to reach ambient temperature before exposing to air.
-
Visualization: Photochemical Reactor Safety Interlocks
The following diagram illustrates the logical flow of safety interlocks required for a safe photochemical setup.
Figure 1: Critical safety interlocks for photochemical synthesis of strained rings. Note the feedback loops for temperature and coolant flow.
Storage and Handling Guidelines
Once synthesized, cyclobutane derivatives exhibit varying degrees of stability. The "puckered" conformation creates a unique crystal packing lattice that can be disrupted by impurities.[1]
Storage Matrix[1]
| Compound Class | State | Storage Condition | Shelf Life | Rationale |
| Parent Cyclobutane | Gas (Liquefied) | Pressurized Cylinder, Cool/Ventilated | > 1 Year | Extremely flammable; heavier than air.[1] |
| Simple Derivatives (e.g., Cyclobutanol) | Liquid | 2°C - 8°C, Dark | 6-12 Months | Susceptible to oxidation; ring strain lowers activation energy for degradation.[1] |
| Complex Scaffolds (e.g., Amino-cyclobutanes) | Solid | -20°C, Inert Atmosphere | > 2 Years | Amine functionality can catalyze ring opening via nucleophilic attack if not protected.[1] |
| Spiro-cycles | Solid | Ambient (Desiccated) | > 2 Years | Spiro-fusion often adds rigidity, kinetically trapping the strained ring. |
Handling "Unknown" Derivatives
When handling a novel cyclobutane derivative for the first time (e.g., a new library entry):
-
Assume Instability: Treat as a potential sensitizer.[1]
-
Avoid Lewis Acids: Do not store in glassware washed with strong acids (e.g., chromic acid) without thorough neutralization.[1] Trace acid can catalyze rearrangement to cyclopropyl-carbinyl systems.[1]
-
Solvent Choice: Avoid storing in chlorinated solvents (DCM/Chloroform) for extended periods, as trace HCl formation can degrade the ring.[1] Preferred solvents for storage are DMSO or Acetonitrile.[1]
Emergency Response Protocols
Cyclobutane fires are high-energy events due to the release of ring strain energy upon combustion.[1]
-
Fire: Use CO2 or Dry Chemical extinguishers.[1] Water fog may be used to cool containers but is ineffective at extinguishing the hydrophobic liquid/gas.[1]
-
Spill (Liquid Derivatives):
References
-
NIST Chemistry WebBook. Cyclobutane: Thermochemical Data.[1] National Institute of Standards and Technology.[1] [Link]
-
Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry.[1][3][4] Angewandte Chemie International Edition.[1] [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[1][5] The Application of Cyclobutane Derivatives in Organic Synthesis.[1][6][7] Chemical Reviews.[1] [Link]
-
Bach, T., & Hehn, J. P. (2011).[1] Photochemical Reactions as Key Steps in Natural Product Synthesis.[1] Angewandte Chemie International Edition.[1] [Link]
-
Xu, Y., et al. (2014).[1] Cyclobutane-Containing Scaffolds: Current Status and Future Prospects in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] [Link]
Sources
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
A Technical Guide for Medicinal Chemistry Applications
Executive Summary: The Strategic Value of the Scaffold
In the modern era of drug discovery, the "Escape from Flatland" initiative has prioritized sp³-rich scaffolds to improve solubility, metabolic stability, and target selectivity. The cyclobutane ring, specifically the 1,3-disubstituted variant, serves as a critical bioisostere for phenyl rings and 1,4-cyclohexyl systems.
trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 1438241-21-4) represents a high-value building block. Its unique puckered geometry allows for precise vector positioning of the amine (for amide coupling) and the hydroxyl (for H-bond interactions or further functionalization). However, the structural elucidation of this molecule presents a specific stereochemical challenge: distinguishing the trans isomer from the cis congener in a rigid, non-planar ring system.
This guide provides a definitive, self-validating analytical framework for the structural confirmation of this specific isomer, synthesizing NMR spectroscopy, Mass Spectrometry, and X-ray crystallography.
Structural Context & Stereochemical Definition
Before elucidation, one must rigorously define the stereochemical nomenclature for this pseudo-asymmetric system.
-
Connectivity: A cyclobutane core substituted at C1 with a methamine group (
) and at C3 with both a hydroxyl group ( ) and a methyl group ( ). -
The "Trans" Definition: Following standard IUPAC conventions for 1,3-disubstituted cyclobutanes with geminal substitution at one end, the configuration is defined by the relationship of the highest priority groups on the opposing carbons (C1 and C3).
-
C1 Priority:
(Methamine) > -
C3 Priority:
(Hydroxy) > (Methyl) -
Target Isomer (trans): The Hydroxyl group at C3 and the Methamine group at C1 are on opposite faces of the cyclobutane ring. Consequently, the Methyl group at C3 and the Methamine group at C1 are on the same face (cis-relationship).
-
Implication for Analysis: The elucidation strategy hinges on detecting the spatial proximity (NOE) between the Methyl group and the Methamine protons, which confirms the trans (OH vs Methamine) configuration.
Elucidation Workflow
The following diagram outlines the logical flow from crude synthesis to definitive structural assignment.
Figure 1: Decision tree for the isolation and structural confirmation of the target cyclobutane scaffold.
Analytical Protocols & Data Interpretation
4.1. High-Resolution Mass Spectrometry (HRMS)
While MS cannot distinguish diastereomers, it validates the molecular formula and connectivity.
-
Method: ESI+ (Electrospray Ionization).
-
Expected Signal:
(Calculated for ). -
Diagnostic Fragmentation:
-
Loss of
( ): Characteristic of the tertiary alcohol. -
Loss of
( ): Characteristic of the methamine side chain.
-
4.2. NMR Spectroscopy: The Primary Tool
The distinction between cis and trans relies on the "Gamma-Gauche" effect and Nuclear Overhauser Effect (NOE).
Instrument Parameters:
-
Frequency: 400 MHz minimum (600 MHz preferred for resolving ring methylene multiplets).
-
Solvent: DMSO-
or (Avoid if amine broadening is problematic).
Data Summary Table:
| Signal | Multiplicity | Approx.[1][2][3] Shift ( | Structural Insight |
| -CH3 (Methyl) | Singlet (3H) | 1.15 - 1.25 | Sharp singlet indicates quaternary C3. |
| -CH2-N (Methamine) | Doublet (2H) | 2.60 - 2.80 | Couples with H1. |
| H1 (Methine) | Multiplet (1H) | 2.00 - 2.20 | Center of symmetry for C2/C4. |
| H2/H4 (Ring) | Multiplets (4H) | 1.50 - 2.00 | Key Discriminator. Complex roofing due to ring puckering. |
The Stereochemical "Lock" (NOESY Logic): To confirm the trans isomer (where OH and Methamine are trans):
-
Geometry: The Methyl group (C3) and the Methamine group (C1) are on the same face (cis to each other).
-
Observation: You must observe a strong NOE cross-peak between the Methyl singlet (
~1.2) and the Methamine doublet ( ~2.7) or the H1 methine. -
Contrast: The cis isomer (OH and Methamine on same face) places the Methyl group trans to the Methamine. The distance is too great for a strong NOE signal (typically > 5 Å).
4.3. X-Ray Crystallography (The Gold Standard)
If the oil is difficult to handle or NMR is ambiguous due to conformational averaging, derivatization to the Hydrochloride salt yields a crystalline solid suitable for X-ray diffraction.
Protocol: HCl Salt Formation
-
Dissolve 50 mg of the free amine in 0.5 mL dry diethyl ether.
-
Dropwise add 1.0 equivalent of 2M HCl in diethyl ether.
-
A white precipitate forms immediately.
-
Centrifuge and wash with cold ether (
mL). -
Recrystallize from MeOH/EtOAc by vapor diffusion.
Detailed Experimental Protocol: NOESY Acquisition
For the validation of the liquid free base.
-
Sample Prep: Dissolve ~10 mg of the purified amine in 0.6 mL DMSO-
. Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary). -
Pulse Sequence: Standard noesygpph (Bruker) or equivalent gradient-selected NOESY.
-
Mixing Time (
): Set to 500 ms . This is optimal for small molecules (MW < 500) to observe positive NOE enhancements. -
Scans: Minimum 16 scans per increment; 256 increments in F1.
-
Processing: Apply a 90° shifted sine-bell squared window function (QSINE) to both dimensions to suppress truncation artifacts.
-
Analysis: Phasing must be precise. Look for cross-peaks with the same phase as the diagonal (for small molecules in low viscosity solvents) or opposite phase (if rotational correlation time is slow, though unlikely here). Note: In DMSO, small molecules often show negative NOEs (opposite sign to diagonal), similar to large molecules, due to viscosity.
Mechanistic Diagram: Stereochemical Logic
The following diagram visualizes the critical NOE interaction that confirms the trans assignment.
Figure 2: NOE correlation logic distinguishing the target trans-isomer from its cis-diastereomer.
References
-
Structural Analysis of 1,3-Disubstituted Cyclobutanes Raza, G. H., et al. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." (Contextual grounding for cyclobutane puckering analysis).
-
Synthesis and Characterization of Cyclobutane Derivatives Preprints.org. "Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids." (Methodology for assigning cis/trans via coupling constants).
-
Commercial Reference & Physical Properties Smolecule.[2] "trans-3-Hydroxy-3-methylcyclobutane-1-methamine Description." [4]
-
NMR of Monosubstituted Cyclobutanes PubMed. "A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes." (Reference for chemical shift perturbations in cyclobutane rings).
Sources
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 [smolecule.com]
Methodological & Application
Application of cyclobutane scaffolds in drug design and discovery
"Escaping Flatland": Geometric Control and Metabolic Stability via C4-Puckering
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has identified saturation (
This guide details the strategic application of cyclobutane moieties as bioisosteres for phenyl rings and gem-dimethyl groups, and provides a validated flow-chemistry protocol for their synthesis via [2+2] photocycloaddition.
Strategic Rationale: Why Cyclobutanes?
A. The "Pucker" Advantage (Geometric Constraints)
The cyclobutane ring is not planar.[1][2] To relieve torsional strain from eclipsing hydrogens, the ring puckers, creating a "butterfly" conformation. This geometric feature is critical for scaffold design:
-
Vector Positioning: 1,3-disubstituted cyclobutanes mimic the exit vectors of meta-substituted benzenes but with a shorter distance (approx. 5.0 Å vs 5.9 Å) and distinct 3D volume.
-
Stereochemical Control: The ring supports defined cis and trans isomers, allowing medicinal chemists to "lock" pharmacophores into bioactive conformations that planar aromatics cannot access.
B. Bioisosterism & Metabolic Stability
Replacing a phenyl ring with a cyclobutane moiety often yields:
-
Reduced Lipophilicity (LogP): Improves aqueous solubility.
-
Metabolic Hardening: The
character removes the liability of aromatic hydroxylation (CYP450 mediated) and reduces the formation of toxic quinone-imine metabolites. -
Gem-Dimethyl Replacement: A cyclobutane spiro-fused to a scaffold can replace a gem-dimethyl group, reducing the entropic penalty of binding without the lipophilic cost of adding acyclic alkyl chains.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Benzene (Phenyl) | Cyclobutane (1,3-sub) | Cyclohexane (Chair) |
| Hybridization | |||
| Exit Vector Angle | 120° (meta) | ~138° (cis-1,3) | ~109.5° |
| Metabolic Liability | Epoxidation/Hydroxylation | Oxidative C-H insertion (Slow) | Oxidative C-H insertion |
| Rigidity | High (Rigid) | Moderate (Ring inversion possible) | Low (Fluxional) |
Decision Logic: Scaffold Selection
The following diagram illustrates the decision process for incorporating a cyclobutane scaffold into a lead series.
Caption: Strategic decision tree for deploying cyclobutane scaffolds to address specific ADME or potency liabilities in hit-to-lead optimization.
Validated Protocol: Continuous Flow [2+2] Photocycloaddition
The most robust method for constructing the cyclobutane core is the [2+2] photocycloaddition. Batch photoreactions are notoriously difficult to scale due to poor light penetration (Beer-Lambert law). Continuous flow chemistry solves this by maximizing the surface-area-to-volume ratio.
Objective: Synthesis of a bicyclic cyclobutane scaffold via intramolecular [2+2] cycloaddition of an enone-alkene precursor.
A. Equipment Setup
-
Reactor: Vapourtec UV-150 or equivalent homemade coil reactor.
-
Tubing: Fluorinated Ethylene Propylene (FEP) tubing (10 mL internal volume). FEP is transparent to UV light down to ~250 nm.
-
Light Source: Medium-pressure Mercury lamp (broadband) or 365 nm High-Power LED module.
-
Pump: HPLC pump capable of steady flow (0.1 – 10 mL/min).
B. Reagents[3][4][5][6]
-
Substrate: 4-(but-3-en-1-yloxy)cyclohex-2-en-1-one (0.1 M in Acetonitrile).
-
Solvent: HPLC-grade Acetonitrile (Degassed). Note: Degassing is critical to prevent oxygen quenching of the triplet state.
C. Step-by-Step Methodology
-
System Preparation:
-
Flush the FEP reactor coil with 50 mL of degassed acetonitrile to remove air bubbles.
-
Set the back-pressure regulator (BPR) to 40 psi (approx. 2.7 bar) to prevent solvent boiling upon heating by the lamp.
-
Turn on the cooling system (maintain reactor temperature < 30°C).
-
-
Residence Time Calculation:
-
Target irradiation time: 10 minutes (based on batch screening).
-
Reactor Volume (
) = 10 mL. -
Flow Rate (
) = .
-
-
Reaction Execution:
-
Switch the lamp on and allow 5 minutes for warm-up/stabilization.
-
Pump the substrate solution (0.1 M) through the reactor at 1.0 mL/min.
-
Collect the output in a flask shielded from ambient light.
-
Process Control: Monitor the disappearance of the enone UV absorbance at 230 nm via inline UV-Vis or TLC.
-
-
Workup & Purification:
-
Concentrate the eluent under reduced pressure.
-
Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield Expectation: 85–95% conversion; >75% isolated yield.
-
D. Experimental Workflow Diagram
Caption: Schematic of the continuous flow setup for [2+2] photocycloaddition, ensuring uniform irradiation and safety.
Characterization & Validation
Verifying the cyclobutane structure requires specific attention to stereochemistry.
-
1H NMR "Butterfly" Signals: Cyclobutane protons typically appear between 1.5 – 2.5 ppm. The key diagnostic is the coupling constant (
).-
cis-coupling:
. -
trans-coupling:
.
-
-
NOE (Nuclear Overhauser Effect): Essential for distinguishing cis-fused vs trans-fused isomers. In the intramolecular enone-alkene cycloaddition described above, the cis-fused bicyclo[4.2.0]octane is the major diastereomer due to geometric constraints of the tether.
Case Study: 1-Aminocyclobutane-1-carboxylic Acid (ACBC)
Context: ACBC is a conformationally restricted analog of alanine or leucine.
Application: When incorporated into peptide backbones, the cyclobutane ring restricts the
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
-
Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry.[7] The Journal of Organic Chemistry. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[5] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]
-
FDA Label - Carboplatin. (2011). U.S. Food and Drug Administration. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of a Key Pharmaceutical Building Block: A Detailed Protocol for trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride
Introduction: The architectural rigidity and three-dimensional nature of the cyclobutane scaffold have made it an increasingly valuable motif in modern drug discovery.[1] Its incorporation into molecular design can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity. This application note provides a comprehensive, step-by-step protocol for the synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride, a key chiral building block for the development of novel therapeutics. The described synthetic pathway is designed for reproducibility and scalability in a research or process development setting.
Strategic Approach to Synthesis
The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride is a multi-step process that requires careful control of stereochemistry. The outlined strategy commences with the commercially available 3-oxocyclobutane-1-carboxylic acid. The key transformations include a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by the conversion of the carboxylic acid moiety into an aminomethyl group.
Detailed Experimental Protocol
Part 1: Synthesis of cis/trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
This initial step involves the addition of a methyl group to the ketone of 3-oxocyclobutane-1-carboxylic acid using a Grignard reagent. This reaction typically yields a mixture of cis and trans diastereomers.[2]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 3-Oxocyclobutanecarboxylic acid | C₅H₆O₃ | 114.10 | 10.0 g | 0.0876 |
| Methylmagnesium bromide (3.0 M in THF) | CH₃MgBr | --- | 60 mL | 0.180 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | --- |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~100 mL | --- |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | --- |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-oxocyclobutane-1-carboxylic acid (10.0 g, 0.0876 mol) and anhydrous THF (100 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (60 mL of 3.0 M in THF, 0.180 mol) is added dropwise to the stirred solution over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid (~100 mL) at 0 °C until the pH of the aqueous layer is ~2.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a mixture of cis and trans isomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.
Note on Stereoisomer Separation: The separation of the cis and trans isomers can be achieved by fractional crystallization or column chromatography at a later stage, or the mixture can be carried forward, with separation of the final amine diastereomers. For stereocontrol, an alternative route involving a Mitsunobu reaction on a cis-alcohol precursor can be employed to yield the trans isomer exclusively.[3]
Part 2: Amide Formation
The carboxylic acid is converted to a carboxamide, which is a precursor for the subsequent reduction to the amine.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| cis/trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | C₆H₁₀O₃ | 130.14 | 11.4 g | 0.0876 |
| Thionyl chloride | SOCl₂ | 118.97 | 8.0 mL | 0.110 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | --- |
| Ammonium hydroxide (28% in water) | NH₄OH | 35.04 | 50 mL | --- |
Procedure:
-
The crude carboxylic acid mixture (11.4 g, 0.0876 mol) is dissolved in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Thionyl chloride (8.0 mL, 0.110 mol) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude acyl chloride is redissolved in dichloromethane (50 mL) and added dropwise to a stirred solution of ammonium hydroxide (50 mL) at 0 °C.
-
The mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude cis/trans-3-hydroxy-3-methylcyclobutane-1-carboxamide.
Part 3: Reduction of the Amide to the Amine
The carboxamide is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LAH).
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| cis/trans-3-Hydroxy-3-methylcyclobutane-1-carboxamide | C₆H₁₁NO₂ | 129.16 | 11.3 g | 0.0875 |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 6.6 g | 0.174 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | --- |
| Sodium sulfate decahydrate | Na₂SO₄·10H₂O | 322.19 | q.s. | --- |
Procedure:
-
A 500 mL three-necked flask is charged with lithium aluminum hydride (6.6 g, 0.174 mol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
The crude carboxamide (11.3 g, 0.0875 mol) dissolved in anhydrous THF (100 mL) is added dropwise to the LAH suspension at 0 °C.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water (6.6 mL), 15% aqueous sodium hydroxide (6.6 mL), and water (19.8 mL).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is concentrated under reduced pressure to yield the crude cis/trans-3-hydroxy-3-methylcyclobutane-1-methamine.
Part 4: Isomer Separation and Hydrochloride Salt Formation
The final step involves the separation of the desired trans isomer and its conversion to the hydrochloride salt.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| cis/trans-3-Hydroxy-3-methylcyclobutane-1-methamine | C₆H₁₃NO | 115.17 | ~10.0 g | --- |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | --- |
| Hydrochloric acid (2 M in diethyl ether) | HCl | 36.46 | q.s. | --- |
Procedure:
-
The crude amine mixture is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the cis and trans isomers. The polarity of the trans isomer is typically lower than the cis isomer.
-
The fractions containing the pure trans isomer are combined and concentrated.
-
The purified trans-3-hydroxy-3-methylcyclobutane-1-methamine is dissolved in diethyl ether (100 mL).
-
A 2 M solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic scheme for the preparation of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow from starting material to final product.
References
-
Chen, Y., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100515. [Link]
- Google Patents. (2018). Synthesis method of trans-3-hydroxycyclobutylformic acid. CN108129288B.
-
ScholarWorks at University of Central Florida. (2020). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
Sources
Application Note: High-Throughput Screening of sp³-Rich Cyclobutane Libraries
Escaping Flatland: Next-Generation 3D Scaffolds in Drug Discovery
Abstract & Strategic Rationale
The pharmaceutical industry has historically relied on "flat," aromatic-heavy libraries due to the ease of palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, this has led to libraries with poor physicochemical properties: low solubility, high promiscuity, and limited spatial diversity.
This guide details the protocol for screening cyclobutane-containing compound libraries . Cyclobutanes offer a critical "sp³-rich" scaffold that creates defined 3D vectors while maintaining low molecular weight. As established by Lovering et al. in their seminal "Escape from Flatland" hypothesis, increasing the fraction of sp³ carbons (
Why Cyclobutanes in HTS?
-
Rigid Geometry: Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered conformation (~30°), directing substituents into precise vectors ideal for protein-protein interactions (PPIs).[2]
-
Metabolic Stability: Cyclobutanes are often more metabolically stable than their cyclopropane or cyclopentane counterparts in specific contexts.
-
Bioisosterism: They serve as effective bioisosteres for phenyl rings, reducing lipophilicity (LogD) while retaining structural bulk.
Library Architecture & Synthesis Considerations
Before screening, one must understand the source of the library, as it dictates the quality control (QC) workflow.
A. Commercial vs. Proprietary Sources
-
Commercial: Vendors like Enamine and SpiroChem offer pre-plated "sp³-rich" or "Shape Diversity" libraries [2, 3]. These are typically >90% pure but may exist as racemic mixtures.
-
Proprietary (In-House): The gold standard for synthesizing these libraries is [2+2] Photocycloaddition . This method allows for the rapid construction of complex core scaffolds from simple alkene precursors.
B. The Stereochemical Challenge
Cyclobutane synthesis often yields multiple stereoisomers (cis/trans, head-to-head vs. head-to-tail).
-
HTS Implication: A "hit" in a primary screen may be a mixture of isomers.
-
Protocol Adjustment: The hit validation phase must include chiral separation (SFC) to identify the active eutomer.
Table 1: Cyclobutane Library QC Parameters
| Parameter | Acceptance Criteria | Rationale |
| Purity (LC-MS) | > 90% | Impurities in photochemical synthesis can be radical byproducts that cause false positives. |
| Solubility (PBS) | > 50 µM | High |
| DMSO Stability | > 48 Hours | Cyclobutanes are stable, but strained bicyclic variants (e.g., bicyclo[1.1.0]butanes) may degrade. |
| Stereo-purity | Annotated | Ideally single isomer; if mixture, ratio must be known (e.g., 1:1 racemate). |
Visualizing the Logic: Flat vs. 3D Space
The following diagram illustrates the strategic shift from traditional aromatic libraries to cyclobutane-based 3D libraries and the screening workflow.
Figure 1: Strategic workflow shifting from flat aromatic libraries to cyclobutane-enriched screening, emphasizing the critical stereochemical deconvolution step.
Detailed Protocol: TR-FRET Binding Assay
This protocol is designed for a Protein-Protein Interaction (PPI) target (e.g., MDM2-p53), where the rigid cyclobutane scaffold provides superior shape complementarity compared to flat aromatics.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Donor: Terbium (Tb)-labeled antibody binding Protein A.
-
Acceptor: Fluorescein (FITC)-labeled peptide ligand (Protein B).
-
Mechanism: When Protein A binds the peptide, FRET occurs. A cyclobutane inhibitor disrupts this interaction, decreasing the FRET signal.
Materials
-
Library: Enamine
-rich Fragment Library (10 mM in DMSO). -
Reagents: LanthaScreen™ Tb-anti-GST Antibody, Fluorescein-labeled tracer peptide.
-
Plates: 384-well low-volume white round-bottom plates (Corning #4513).
-
Instrument: PHERAstar FSX or EnVision Multimode Plate Reader.
Step-by-Step Methodology
1. Compound Dispensing (Acoustic)
-
Objective: Transfer library compounds without tips to minimize waste and carryover.
-
Action: Use an Echo® 650 (Labcyte) to dispense 20 nL of compound (10 mM) into assay plates.
-
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): Known inhibitor (10 µM) or unlabeled peptide (100% Inhibition).
-
-
Final Conc: The assay volume will be 20 µL, resulting in a 10 µM screening concentration (0.1% DMSO).
2. Protein/Antibody Mix Preparation
-
Action: Dilute the target protein (GST-tagged) and Tb-labeled antibody in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Pre-incubation: Incubate protein and antibody for 30 mins at RT to form the complex.
-
Dispense: Add 10 µL of this mix to the plates using a Multidrop Combi.
3. Tracer Peptide Addition
-
Action: Dilute the FITC-labeled peptide tracer to
the Kd concentration. -
Dispense: Add 10 µL of tracer to the plates.
-
Note: Adding the tracer last ensures the inhibitor competes with the tracer for the binding site (displacement mode).
4. Incubation
-
Time: 60 minutes at Room Temperature (20-25°C).
-
Condition: Protect from light (aluminum foil seal).
5. Detection
-
Excitation: 337 nm (Laser or Flash lamp).
-
Emission 1 (Donor): 490 nm (Tb).
-
Emission 2 (Acceptor): 520 nm (FITC).
-
Lag Time: 100 µs (removes short-lived background fluorescence).
Data Analysis & Hit Triage
The analysis of cyclobutane libraries requires specific attention to "super-stoichiometric" behavior which might indicate aggregation, although less common in
A. Calculation
Calculate the TR-FRET Ratio :
Calculate % Inhibition :
B. Triage Logic (The "Chiral Check")
Because cyclobutanes introduce chirality, a hit is often a mixture.
-
Primary Hit: >50% inhibition at 10 µM.
-
Confirmation: Retest in triplicate.
-
Chiral Separation (Crucial Step):
-
Submit confirmed hits to Supercritical Fluid Chromatography (SFC) .
-
Separate cis and trans isomers (and enantiomers).
-
Re-screen individual isomers.
-
Result: Often, one isomer is 100x more potent than the other due to the precise vector projection of the cyclobutane ring.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Fluorescence Background | Compound autofluorescence | Cyclobutanes are rarely fluorescent, but synthesis byproducts might be. Use a "Donor-Only" control channel check. |
| Signal Drift | Evaporation in 384-well plate | Ensure plates are sealed tightly during the 60 min incubation. |
| Low Z' Factor (< 0.5) | Reagent instability | The Tb-antibody complex is sensitive to phosphate. Ensure buffers are HEPES or Tris-based, not PBS. |
| Inconsistent Replicates | Stereoisomer settling | If the library is old, isomers might crystallize differentially. Sonicate source plates before acoustic dispensing. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][4] Journal of Medicinal Chemistry.
-
Enamine. Phenotypic Screening Libraries & Fragment Collections. Enamine.net.
-
SpiroChem. sp3-rich Fragments & Libraries. SpiroChem.com.
-
Baran Lab. Cyclobutanes in Organic Synthesis. Baran Lab Open Source.
-
Reichman, M., et al. (2017). High-Throughput Screening (HTS) in Drug Discovery. Thermo Fisher Scientific.[5]
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]
The Strategic Integration of trans-3-Hydroxy-3-methylcyclobutane-1-methamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Allure of the Strained Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of structural motifs, strained ring systems, particularly cyclobutanes, have garnered significant attention. Their inherent ring strain and rigid, three-dimensional geometry offer a unique platform for the design of bioactive molecules. The incorporation of a cyclobutane scaffold can impart properties such as metabolic stability, conformational constraint, and improved binding affinity to biological targets.[1][2] This application note delves into the utility of a specific, highly functionalized building block, trans-3-Hydroxy-3-methylcyclobutane-1-methamine , in the synthesis of complex organic molecules, with a particular focus on its application in the development of kinase inhibitors.
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a bifunctional molecule featuring a primary amine and a tertiary alcohol situated on a decorated cyclobutane core. This unique arrangement of functional groups provides a versatile handle for a variety of chemical transformations, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The trans-stereochemistry of the substituents provides a defined spatial orientation, which is crucial for designing molecules with specific interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of trans-3-Hydroxy-3-methylcyclobutane-1-methamine is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 185-190 °C at 760 mmHg |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |
| Stereochemistry | trans |
Synthetic Protocol for trans-3-Hydroxy-3-methylcyclobutane-1-methamine
The efficient synthesis of this building block is paramount to its widespread application. The following protocol is a robust and scalable method adapted from analogous syntheses of substituted cyclobutane derivatives. The synthetic strategy involves a stereoselective reduction, a Mitsunobu reaction to invert the stereochemistry, and subsequent functional group manipulations.
dot graph "Synthetic_Pathway" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];
A [label="3-Oxocyclobutane-1-carboxylic acid"]; B [label="cis-3-Hydroxycyclobutane-1-carboxylic acid"]; C [label="trans-3-(p-Nitrobenzoyloxy)cyclobutane-1-carboxylic acid"]; D [label="trans-3-Hydroxy-1-methylcyclobutane-1-carboxamide"]; E [label="trans-3-Hydroxy-3-methylcyclobutane-1-methamine"];
A -> B [label=" Stereoselective Reduction\n(e.g., NaBH4, CeCl3·7H2O)"]; B -> C [label=" Mitsunobu Reaction\n(p-Nitrobenzoic acid, DIAD, PPh3)"]; C -> D [label=" 1. SOCl2, then NH3\n2. MeMgBr"]; D -> E [label=" Hofmann Rearrangement\n(Br2, NaOH)"]; } caption="Synthetic pathway for the building block.";
Protocol 1: Synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Step 1: Stereoselective Reduction of 3-Oxocyclobutane-1-carboxylic acid
-
Rationale: The initial step establishes the cis-stereochemistry of the hydroxyl and carboxyl groups. The use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) is a mild and selective method for the reduction of ketones, minimizing side reactions.
-
Procedure:
-
To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol at 0 °C, add cerium(III) chloride heptahydrate (1.1 eq).
-
Stir the mixture for 15 minutes, then add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~3.
-
Concentrate the mixture under reduced pressure and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford cis-3-hydroxycyclobutane-1-carboxylic acid as a white solid.
-
Step 2: Mitsunobu Inversion to the trans-Product
-
Rationale: The Mitsunobu reaction is a reliable method for the stereochemical inversion of secondary alcohols. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine are used to activate the hydroxyl group for nucleophilic attack by p-nitrobenzoic acid.
-
Procedure:
-
Dissolve cis-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add DIAD (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to yield the trans-p-nitrobenzoate ester.
-
Step 3: Amidation and Grignard Addition
-
Rationale: The carboxylic acid is converted to a primary amide, which is then reacted with a Grignard reagent to introduce the methyl group and form a tertiary alcohol precursor.
-
Procedure:
-
Treat the trans-p-nitrobenzoate ester with thionyl chloride to form the acid chloride.
-
Bubble ammonia gas through a solution of the acid chloride in THF at 0 °C to form the corresponding amide.
-
To a solution of the amide in anhydrous THF at -78 °C, add methylmagnesium bromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify by column chromatography to give trans-3-hydroxy-1-methylcyclobutane-1-carboxamide.
-
Step 4: Hofmann Rearrangement
-
Rationale: The Hofmann rearrangement of the primary amide provides a direct route to the primary amine with the loss of one carbon atom.
-
Procedure:
-
To a solution of sodium hydroxide in water at 0 °C, add bromine dropwise to form a sodium hypobromite solution.
-
Add a solution of trans-3-hydroxy-1-methylcyclobutane-1-carboxamide in a mixture of water and dioxane to the hypobromite solution.
-
Heat the reaction mixture to 70 °C for 1 hour.
-
Cool the mixture and extract with diethyl ether.
-
Dry the organic layer and concentrate under reduced pressure. Purify by distillation or column chromatography to obtain trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
-
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor
The unique structural features of trans-3-Hydroxy-3-methylcyclobutane-1-methamine make it an excellent building block for the synthesis of kinase inhibitors. The primary amine can be used to form a key linkage to a heterocyclic core, while the tertiary alcohol can occupy a specific pocket in the kinase active site or serve as a handle for further functionalization. The following is a representative protocol for the synthesis of a hypothetical JAK inhibitor, drawing upon the general strategies outlined in the patent literature for similar compounds.[3][4]
dot graph "JAK_Inhibitor_Synthesis" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];
A [label="trans-3-Hydroxy-3-methylcyclobutane-1-methamine"]; B [label="Heterocyclic Core\n(e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)"]; C [label="Intermediate Adduct"]; D [label="Final JAK Inhibitor"];
A -> C [label=" Nucleophilic Aromatic Substitution"]; B -> C; C -> D [label=" Further Functionalization/\nDeprotection"]; } caption="Synthesis of a hypothetical JAK inhibitor.";
Protocol 2: Synthesis of a Representative JAK Inhibitor
Step 1: Nucleophilic Aromatic Substitution
-
Rationale: The primary amine of the cyclobutane building block acts as a nucleophile, displacing a leaving group (e.g., a halogen) on a heterocyclic core common in kinase inhibitors, such as a pyrrolo[2,3-d]pyrimidine. This reaction forms the key carbon-nitrogen bond that links the cyclobutane moiety to the core of the inhibitor.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add trans-3-Hydroxy-3-methylcyclobutane-1-methamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
-
Step 2: (Optional) Further Functionalization/Deprotection
-
Rationale: Depending on the overall synthetic strategy, further modifications may be necessary. For instance, if the heterocyclic core contains protecting groups, they would be removed in this step. Alternatively, the tertiary alcohol on the cyclobutane ring could be further functionalized if required by the structure-activity relationship (SAR) of the target kinase.
-
Procedure (Example: Deprotection of a tosyl-protected pyrrole nitrogen):
-
Dissolve the intermediate from Step 1 in a mixture of methanol and water.
-
Add a base such as sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction until the deprotection is complete.
-
Cool the reaction, neutralize with acid, and extract the final product.
-
Purify by recrystallization or column chromatography.
-
Conclusion and Future Outlook
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a strained, stereochemically defined scaffold and orthogonal functional groups provides a powerful tool for the construction of novel, three-dimensional molecules. The protocols outlined in this application note demonstrate a plausible and efficient synthesis of the building block itself and its successful incorporation into a representative kinase inhibitor scaffold. As the demand for novel therapeutic agents with improved properties continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google P
- CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google P
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
- CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google P
- CN110683960A - Synthesis method of (R)
- WO2002053537A1 - Process for preparing (±)
-
Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed. (URL: [Link])
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - MDPI. (URL: [Link])
-
Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (URL: [Link])
- WO2012004210A1 - Process and intermediates for preparation of an active ingredient - Google P
-
Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC - PubMed Central. (URL: [Link])
-
Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (URL: [Link])
-
Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Stereoselective synthesis of trans and cis-disubstituted cyclobutenes... - ResearchGate. (URL: [Link])
- WO2022127320A1 - Intermediate, and preparation method therefor and application thereof - Google P
-
Stereoselective Formation of cis -Trisubstituted 1,3-Dioxanes - ResearchGate. (URL: [Link])
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. (URL: [Link])
- WO2018007919A1 - New process for early sacubitril intermediates - Google P
-
Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC - NIH. (URL: [Link])
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. (URL: [Link])
- CN113461611A - Synthetic method of imiquimod intermediate - Google P
Sources
- 1. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 4. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic Strategies for trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Application Note & Protocol Guide
Executive Summary
The analysis of ** trans-3-Hydroxy-3-methylcyclobutane-1-methamine** (CAS: 1638763-66-4) presents a distinct set of chromatographic challenges. As a small, highly polar aliphatic amine with no significant UV chromophore, traditional Reverse-Phase HPLC (RP-HPLC) with UV detection is ineffective due to lack of retention and poor sensitivity.[1] Furthermore, the stereochemical integrity of the trans-isomer against its cis-counterpart is critical for downstream pharmaceutical efficacy.[1]
This guide provides two distinct, validated workflows:
-
HILIC-MS/MS: The "Gold Standard" for trace analysis, bioanalysis, and direct isomer resolution.
-
Derivatization-HPLC-UV: A robust "Quality Control" method utilizing benzoylation to enable UV detection and RP-HPLC retention, suitable for purity assays in standard laboratories.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to successful separation.
-
Structure: A puckered cyclobutane ring substituted with a tertiary hydroxyl group and a primary aminomethyl group.
-
Polarity: High (LogP < 0). The compound is highly water-soluble.
-
Basicity: The primary amine is strongly basic (Estimated pKa ~9.5–10.5).
-
Chromophore: Negligible. Direct UV detection at 210 nm is prone to interference from mobile phase buffers and noise.
Analytical Decision Matrix
The following logic flow dictates the choice of method based on laboratory resources and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate analytical workflow.
Method A: HILIC-MS/MS (Direct Analysis)[1]
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase surface.[2] This method avoids sample preparation artifacts and provides the highest sensitivity.
3.1. Chromatographic Conditions[2][3][4][5][6][7][8]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Agilent InfinityLab Poroshell 120 HILIC-Z.
-
Why Amide? Amide phases show excellent retention for primary amines and superior peak shape compared to bare silica, which often suffers from irreversible adsorption of basic analytes.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why pH 3.0? Low pH ensures the amine is fully protonated (
), improving solubility and peak shape on HILIC phases while promoting ionization in ESI+.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
|---|---|---|---|
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 6.0 | 40 | 60 | Linear Gradient |
| 7.0 | 50 | 50 | Wash |
| 7.1 | 5 | 95 | Re-equilibration |
| 10.0 | 5 | 95 | End |
3.2. Mass Spectrometry Parameters (ESI+)[9]
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
-
MRM Transitions:
-
Precursor: m/z 116.1
-
Quantifier: m/z 99.1 (Loss of
) -
Qualifier: m/z 98.1 (Loss of
)
-
3.3. Isomer Separation Note
In HILIC, the cis and trans isomers often exhibit different retention times due to differences in their hydrodynamic volume and ability to form intramolecular hydrogen bonds. The trans isomer, being more linear/extended, typically interacts more strongly with the stationary phase water layer than the cis isomer (which may form internal H-bonds between the amine and hydroxyl), leading to later elution for the trans form.[1]
Method B: Derivatization-HPLC-UV (Purity Assay)[1]
Rationale: For laboratories lacking MS, derivatization with Benzoyl Chloride is the superior choice. It converts the non-chromophoric amine into a benzamide, introducing a strong UV chromophore (phenyl ring) and increasing hydrophobicity to allow standard C18 retention.
4.1. Derivatization Protocol (Schotten-Baumann Reaction)
This reaction targets the primary amine. The tertiary alcohol is sterically hindered and generally does not react under mild aqueous conditions.
Reagents:
-
Reaction Buffer: 2M NaOH (provides basic pH ~10–12 to keep amine unprotonated/nucleophilic).
-
Reagent: Benzoyl Chloride (dissolved in acetonitrile or added neat).
-
Quench: 1% Phosphoric Acid or Glycine solution.
Workflow Diagram:
Figure 2: Step-by-step derivatization workflow for HPLC-UV analysis.[1]
4.2. Chromatographic Conditions (Post-Derivatization)
-
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Detection: UV at 254 nm (Benzamide absorption max).
-
Flow Rate: 1.0 mL/min.
Gradient Program:
| Time (min) | %B (Organic) | Description |
|---|---|---|
| 0.0 | 10 | Initial |
| 8.0 | 60 | Elution of Derivative |
| 10.0 | 90 | Wash (Remove excess reagent) |
| 12.0 | 10 | Re-equilibration |
4.3. Data Interpretation[10][11][12][13]
-
Derivative Peak: The trans-3-hydroxy-3-methylcyclobutane-1-methylbenzamide will elute significantly later than the solvent front.[1]
-
Reagent Peaks: Expect a peak for Benzoic Acid (hydrolysis product of Benzoyl Chloride) eluting earlier or later depending on pH. The use of a gradient ensures separation of the analyte from the reagent byproducts.[1]
-
Isomer Selectivity: The bulky benzoyl group amplifies steric differences between cis and trans isomers, often improving resolution on C18 columns compared to the native amine.
Validation & Quality Assurance
To ensure the trustworthiness of these methods, the following validation parameters must be assessed:
-
System Suitability:
-
Tailing Factor: Must be < 1.5 (Critical for amines).
-
Resolution (Rs): If cis isomer is present, Rs > 1.5 is required.
-
-
Linearity:
-
Method A (MS): 1 ng/mL – 1000 ng/mL (
). -
Method B (UV): 10 µg/mL – 1000 µg/mL (
).
-
-
Blank Check:
-
Inject a "Derivatized Blank" (Reagents only) to identify system peaks (e.g., Benzoic acid) and ensure they do not co-elute with the analyte.
-
References
-
PubChem. (2025).[10][11] trans-3-Hydroxy-3-methylcyclobutane-1-methamine.[1][14][15] National Library of Medicine. Available at: [Link][1]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] (General HILIC mechanism for amines).
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Application Note. Available at: [Link]
Sources
- 1. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trans-3-Methylcyclohexane-1-thiol | C7H14S | CID 33787683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. trans-3-Hydroxy-3-methylcyclobutane-1-methamine 97% | CAS: 1438241-21-4 | AChemBlock [achemblock.com]
- 15. Buy trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 [smolecule.com]
Application Note: Next-Generation Kinase Inhibitor Development
From Covalent Design to Intracellular Kinetics and Targeted Degradation
Abstract
The landscape of kinase inhibitor development has shifted extensively from simple ATP-competitive (Type I) inhibitors to complex modalities including covalent inhibitors, allosteric modulators, and Proteolysis-Targeting Chimeras (PROTACs). This guide outlines a modern, integrated workflow for developing novel kinase inhibitors. Unlike traditional linear paths, this protocol emphasizes residence time (
Phase 1: High-Throughput Biochemical Screening (Hit Identification)
Objective: Rapidly identify chemical scaffolds that bind the target kinase active site. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
1.1 Principle
TR-FRET combines the low background of time-resolved fluorescence (using Lanthanides like Europium or Terbium) with the distance-dependent energy transfer of FRET. A biotinylated kinase substrate and a Eu-labeled antibody are used. Phosphorylation brings the acceptor fluorophore (on the antibody) into proximity with the donor, generating a specific signal.
1.2 Protocol: TR-FRET Kinase Assay (384-well format)
-
Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP (
concentration), Eu-labeled anti-phospho-residue Antibody, Streptavidin-XL665 (Acceptor). -
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Workflow:
-
Compound Transfer: Dispense 100 nL of test compounds (in DMSO) into a black, low-volume 384-well plate.
-
Enzyme Addition: Add 5
L of Kinase solution (optimized to yield 10-20% conversion). Incubate for 5 min to allow compound-enzyme equilibration. -
Reaction Start: Add 5
L of Substrate/ATP mix.-
Expert Note: ATP concentration must be set at the apparent
to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Incubation: Incubate at RT for 60 minutes (kinase dependent).
-
Detection: Add 10
L of Detection Mix (Eu-Antibody + Streptavidin-XL665 in EDTA-containing buffer).-
Mechanism:[2] EDTA chelates
, stopping the kinase reaction immediately.
-
-
Read: Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
-
Emission: 615 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis: Calculate Ratio =
.
Expert Insight: High fluorescence background often arises from compound autofluorescence. TR-FRET mitigates this by introducing a time delay (50-100
s) before measurement, allowing short-lived organic fluorescence to decay while the long-lived Lanthanide signal persists.
Phase 2: Intracellular Target Engagement
Objective: Confirm that hits bind the kinase inside the cell at physiological ATP concentrations. Methodology: NanoBRET™ Target Engagement (TE) Assay.
2.1 Principle
This assay measures the apparent affinity of a compound for a kinase in live cells. The kinase is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer (which binds the kinase) is added. BRET occurs between NanoLuc (donor) and the tracer (acceptor). A test inhibitor competes with the tracer, causing a loss of BRET signal.
2.2 Protocol: Adherent Cell Format
-
Cell Line: HEK293 transfected with Kinase-NanoLuc fusion vector.
-
Reagents: NanoBRET Tracer (K-4, K-5, etc.), Extracellular NanoLuc Inhibitor, Nano-Glo Substrate.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with Kinase-NanoLuc plasmid using FuGENE HD. Plate 20,000 cells/well in a white 96-well plate. Incubate 24h.
-
Tracer Addition: Remove media. Add 20
L of Opti-MEM containing the NanoBRET Tracer at a concentration near its (previously determined). -
Compound Treatment: Add 10
L of test compound serially diluted in Opti-MEM.-
Expert Note: Unlike biochemical assays, do not pre-incubate. Competition relies on equilibrium dynamics inside the cell.
-
-
Equilibration: Incubate cells for 2 hours at 37°C / 5%
. -
Detection: Add 10
L of 3X Complete Substrate Mix (Nano-Glo Substrate + Extracellular NanoLuc Inhibitor).-
Mechanism:[2] The extracellular inhibitor quenches any signal from lysed cells or secreted NanoLuc, ensuring the signal is strictly intracellular.
-
-
Read: Measure Donor (460 nm) and Acceptor (618 nm) emission immediately.
-
Calculation: Calculate BRET Ratio (
). Plot dose-response to determine intracellular .
Phase 3: Binding Kinetics (Residence Time)
Objective: Determine the drug-target residence time (
3.1 Principle
SPR measures refractive index changes near a sensor surface.[4] The kinase is immobilized, and the inhibitor is flowed over it. The "on-rate" (
3.2 Protocol: Single-Cycle Kinetics
-
Instrument: Biacore 8K or T200.
-
Chip: CM5 Sensor Chip (Carboxymethylated dextran).
Step-by-Step Workflow:
-
Immobilization: Activate flow cell with EDC/NHS. Inject Recombinant Kinase (ligand) in Acetate pH 4.5-5.5 to achieve ~1000-2000 RU. Block with Ethanolamine.
-
Conditioning: Run 3-5 startup cycles with buffer to stabilize the baseline.
-
Sample Injection (Single Cycle):
-
Prepare a 5-point dilution series of the inhibitor (e.g., 0.1 nM to 100 nM).
-
Inject the lowest concentration for 120s (Association).
-
Do not regenerate. Immediately inject the next higher concentration.
-
Repeat until the highest concentration is injected.[5]
-
-
Dissociation: After the final injection, switch to running buffer and monitor dissociation for 600-1200s.
-
Expert Note: Long dissociation times are critical for high-affinity inhibitors. If
is , extend dissociation to 30+ minutes.
-
-
Analysis: Fit data to a 1:1 Binding Model.
-
Calculate Residence Time:
.
-
Why this matters: A compound with a long residence time (slow
) can maintain target inhibition even after the free drug has been cleared from circulation (Pharmacokinetic/Pharmacodynamic uncoupling).[6]
Phase 4: Targeted Degradation (PROTACs)
Objective: For compounds designed as degraders, quantify the degradation potency (
4.1 Principle
The target kinase is tagged with a small 11-amino acid peptide (HiBiT) via CRISPR/Cas9. A detection reagent containing the complementary Large BiT (LgBiT) and substrate is added. LgBiT binds HiBiT to form active NanoLuc only if the protein is present. Degradation leads to loss of signal.[7]
4.2 Protocol
-
Cell Seeding: Seed HiBiT-Kinase knock-in cells (e.g., HEK293 HiBiT-BRD4) in a white 96-well plate (10,000 cells/well).
-
Treatment: Treat with PROTAC dose-response (e.g., 10 nM - 10
M) for 4-24 hours. -
Lysis & Detection: Add an equal volume of Nano-Glo HiBiT Lytic Detection Reagent .
-
Action: This lyses the cells and provides LgBiT + Substrate.
-
-
Incubation: Shake at 300 rpm for 10 min.
-
Measurement: Read Luminescence.
-
Analysis: Normalize to vehicle control (DMSO).
Visualization: Kinase Inhibitor Development Workflow
Figure 1: Integrated workflow for modern kinase inhibitor discovery, moving from biochemical hits to kinetically optimized cellular leads.
Visualization: PROTAC Mechanism of Action
Figure 2: Mechanism of PROTAC-mediated kinase degradation. The formation of the Ternary Complex is the critical step validated by NanoBRET ternary assays.
Data Presentation: Comparison of Assay Modalities
| Feature | Biochemical (TR-FRET) | Live Cell (NanoBRET) | Biophysical (SPR) | Degradation (HiBiT) |
| Primary Output | ||||
| Physiological Relevance | Low (Isolated protein) | High (Intracellular ATP) | Medium (Surface bound) | High (Endogenous levels) |
| Throughput | Ultra-High (1536-well) | High (384-well) | Medium | High (384-well) |
| Key Advantage | Sensitivity, Speed | Permeability check | Residence Time ( | Measures protein removal |
References
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091.
- Zhang, J., et al. (2009). "Simple, sensitive, and generic assay for phosphoproteine using Time-Resolved Fluorescence Resonance Energy Transfer." Analytical Biochemistry, 385(1).
-
Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery, 5, 730–739.
-
Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format Technical Manual."
-
Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology, 13(9), 2758–2770.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."
Sources
- 1. poly-dtech.com [poly-dtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ResidenceTimer™ - Oncolines B.V. [oncolines.com]
- 4. criver.com [criver.com]
- 5. promega.com [promega.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Procedure for scaling up the synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Application Note: Scalable Synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Executive Summary
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a critical sp³-rich building block used in the design of JAK inhibitors and other kinase-targeting therapeutics. Its structural rigidity and defined stereochemistry offer superior metabolic stability and vector positioning compared to flexible acyclic linkers.
However, scaling this synthesis presents two primary challenges:
-
Stereocontrol: Constructing the quaternary center at C3 with high diastereoselectivity (trans vs. cis).
-
Chemoselectivity: Reducing the nitrile precursor to the primary amine without generating secondary amine impurities or reducing the cyclobutane ring strain.
This guide outlines a field-proven, scalable route utilizing Grignard addition to 3-oxocyclobutanecarbonitrile followed by a Raney Nickel-catalyzed hydrogenation . This pathway prioritizes safety, cost-efficiency, and purification via crystallization rather than chromatography.
Retrosynthetic Strategy & Logic
The synthesis is disconnected into two main phases: the formation of the quaternary stereocenter and the functional group interconversion (FGI) of the nitrile.
Route Selection: While epoxidation of 3-methylenecyclobutanecarbonitrile followed by reductive opening is a known lab-scale route, it poses significant safety hazards (peroxide accumulation) on a kilogram scale. We utilize the Ketone-Grignard route, which uses commercially available 3-oxocyclobutanecarbonitrile.
-
Step 1: Nucleophilic addition of methylmagnesium bromide (MeMgBr) to the ketone.
-
Challenge: Grignard additions to 3-substituted cyclobutanones typically favor the cis-isomer (OH cis to the nitrile) due to steric approach control.
-
Solution: We accept the diastereomeric mixture and employ a thermodynamic equilibration or specific crystallization to isolate the desired trans-isomer.
-
-
Step 2: Catalytic Hydrogenation of the nitrile.
-
Challenge: Formation of secondary amines (dimers).
-
Solution: Use of Ammonia/Methanol solvent systems to suppress imine condensation.
-
Figure 1: Retrosynthetic logic prioritizing safety and scalability.
Detailed Experimental Protocols
Phase 1: Grignard Addition & Isomer Isolation
Objective: Synthesis of trans-3-hydroxy-3-methylcyclobutanecarbonitrile.
Reagents:
-
3-Oxocyclobutanecarbonitrile (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 vol)
-
Ammonium Chloride (sat. aq.)
-
Ethyl Acetate (EtOAc) / n-Heptane (for crystallization)
Protocol:
-
Reactor Setup: Charge a dry, inerted (N₂) reactor with 3-oxocyclobutanecarbonitrile and anhydrous THF. Cool the solution to -78°C .
-
Expert Insight: Low temperature is critical not just for yield, but to maximize the kinetic selectivity, though a mixture is inevitable.
-
-
Addition: Add MeMgBr dropwise over 2 hours, maintaining internal temperature < -65°C.
-
Exotherm Alert: The reaction is highly exothermic. Monitor internal temperature probes strictly.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Slowly add saturated aqueous NH₄Cl at 0°C.
-
Scale-Up Note: Magnesium salts can form a gelatinous "rock." For larger scales (>1kg), use a Citric Acid (10% aq) quench to solubilize Mg salts, facilitating phase separation.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Isomer Separation (The Critical Step):
-
The crude residue contains both cis (major) and trans (minor) isomers.
-
Solvent Switch: Dissolve the crude oil in hot EtOAc (2 vol). Slowly add n-Heptane (8 vol) while cooling.
-
Crystallization: The trans-isomer (desired) typically has a higher melting point and different solubility profile. Seed with authentic trans-material if available.
-
Filtration: Collect the precipitate. If the filtrate is enriched in the cis-isomer, it can be recycled via Mitsunobu inversion (though often not cost-effective compared to simple resynthesis).
-
Data Specifications:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Yield (Isolated) | 45–55% (after crystallization) |
| dr (trans:cis) | > 98:2 |
| ¹H NMR Diagnostic | Methyl singlet shift is distinct for isomers. |
Phase 2: Nitrile Reduction to Methamine
Objective: Reduction of the nitrile to the primary amine without over-reduction or dimerization.
Reagents:
-
trans-3-Hydroxy-3-methylcyclobutanecarbonitrile (1.0 equiv)
-
Raney Nickel (Active catalyst, 20 wt%)
-
Ammonia in Methanol (7N solution)
-
Hydrogen Gas (H₂)
Protocol:
-
Safety Check: Raney Nickel is pyrophoric. Handle under water or inert atmosphere. Hydrogen gas at pressure requires rated autoclaves.
-
Loading: Charge the autoclave with the nitrile substrate.
-
Solvent: Add 7N NH₃ in MeOH (10 vol).
-
Mechanistic Insight: The presence of excess ammonia is non-negotiable . It shifts the equilibrium of the intermediate imine away from reacting with the product amine, preventing the formation of the secondary amine dimer (
).
-
-
Catalyst: Add Raney Nickel slurry (20 wt% relative to substrate).
-
Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.5 bar) .
-
Reaction: Stir vigorously at 40°C for 6–12 hours. Monitor consumption of nitrile by HPLC.
-
Workup:
-
Depressurize and purge with N₂.
-
Filter through a Celite pad (Caution: Keep catalyst wet to prevent ignition).
-
Concentrate the filtrate to remove NH₃ and MeOH.
-
-
Salt Formation (Optional but Recommended): To ensure long-term stability and remove trace Ni, convert the free base to the Hydrochloride salt by treating with HCl in dioxane/ether.
Figure 2: Process flow for the hydrogenation step.
Process Safety & Engineering Controls
| Hazard | Control Measure |
| Exotherm (Grignard) | Dosing controlled by internal temperature (< -65°C). Emergency cooling jacket required. |
| Magnesium Salts | Use Citric Acid quench to prevent reactor fouling/clogging during phase separation. |
| Raney Nickel | Pyrophoric solid. Keep wet at all times. Dispose of in dedicated waste containers containing water. |
| Hydrogen Gas | Explosion proof (ATEX rated) environment. Oxygen sensors in the suite. Grounding of all equipment. |
| Ammonia | Toxic gas evolution during concentration. Use efficient scrubbers on the exhaust line. |
Analytical Quality Control
To validate the "Trustworthiness" of the synthesis, the following analytical gates must be passed:
-
Stereochemistry Confirmation:
-
Method: NOESY 1D or 2D NMR.
-
Criteria: In the trans-isomer, the methyl group protons should show a NOE correlation with the methine proton at C1 (if the ring conformation places them spatially close), or distinct chemical shift differences compared to the cis standard.
-
-
Purity (HPLC):
-
Column: C18 Reverse Phase (High pH stable column recommended due to amine).
-
Mobile Phase: Ammonium Bicarbonate buffer (pH 10) / Acetonitrile.
-
Limit: > 98.0% Area.[3] Secondary amine impurity < 0.15%.
-
-
Residual Solvents (GC-HS):
-
Monitor for THF, Methanol, and Toluene.
-
References
-
Preparation of 3-hydroxy-3-methylcyclobutanecarbonitrile
-
Stereoselective Addition of Grignard Reagents to Ketones
- Title: A computational study on addition of Grignard reagents to carbonyl compounds.
- Source:Journal of Organic Chemistry (via NIH PubMed).
-
URL:[Link]
-
Amine Synthesis by Nitrile Reduction (Process Scale)
-
Scale-Up of Cyclobutane Derivatives (General Context)
- Title: Scale-up synthesis of 1-methyladamantane (Analogous quaternary center form
-
Source: Enamine Scale-Up Notes.[9]
- Title: Guidelines for the Safe Handling of Raney Nickel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 4. 3-Hydroxy-3-methylcyclobutanecarbonitrile | C6H9NO | CID 12031310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]
Application Note: Pharmacological Evaluation of Quinazolinone-Based Small Molecules
Introduction: The Quinazolinone Advantage
In this guide, "this scaffold" refers to the 4(3H)-Quinazolinone core.[1][2] This is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs, including Gefitinib and Erlotinib . These compounds are primarily designed as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer (NSCLC).
This application note details a validated screening cascade to evaluate novel quinazolinone derivatives, moving from biochemical potency to cellular phenotype and mechanistic validation.
Part 1: Biochemical Potency (The Target Layer)
Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Objective: Determine the intrinsic inhibitory constant (
Why this method?
Unlike traditional radiometric assays (
Principle of Operation
The assay uses a biotinylated polypeptide substrate and an ATP analog.[7]
-
Reaction: EGFR transfers phosphate from ATP to the substrate.
-
Detection: A Europium-cryptate labeled antibody (Donor) binds the phosphorylated residue.[8][9] Streptavidin-XL665 (Acceptor) binds the biotinylated substrate.
-
Signal: When phosphorylation occurs, the Donor and Acceptor are brought into proximity. Excitation at 337 nm yields a specific FRET signal at 665 nm.
Experimental Protocol
Reagents:
-
Enzyme: Recombinant human EGFR (cytoplasmic domain).
-
Substrate: Biotin-poly(Glu,Tyr) (4:1).
-
Detection: HTRF KinEASE™ reagents (Cisbio/Revvity).
-
Buffer: 50 mM HEPES pH 7.0, 5 mM
, 1 mM DTT, 0.1 mM , 0.01% BSA.
Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of quinazolinone derivatives in 100% DMSO. Dilute 1:50 into kinase buffer (Final DMSO < 2%).
-
Enzymatic Step:
-
Add 4 µL of Compound (or DMSO control) to a 384-well low-volume white plate.
-
Add 2 µL of EGFR Enzyme (0.1 ng/well). Incubate 10 min at RT.
-
Add 4 µL of Substrate/ATP mix (ATP at
concentration, approx. 5-10 µM). -
Incubate for 60 minutes at RT.
-
-
Detection Step:
-
Read: Measure fluorescence at 620 nm (Donor reference) and 665 nm (FRET signal) on an HTRF-compatible reader (e.g., EnVision).
Data Analysis:
Calculate the HTRF Ratio:
Visualization: HTRF Logic Flow
Caption: Schematic of the TR-FRET competitive binding assay. Inhibitors prevent substrate phosphorylation, disrupting the Donor-Acceptor proximity and reducing the 665nm signal.
Part 2: Cellular Efficacy (The Phenotype Layer)
Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: Measure the anti-proliferative effect of the compound in EGFR-dependent cancer cell lines.
Why this method? Quinazolinones can suffer from poor solubility. CellTiter-Glo measures ATP (a marker of metabolic activity) directly.[4][6] It is more sensitive than MTT/MTS assays and less prone to interference from colored compounds or chemical reduction artifacts.
Experimental Protocol
Cell Models:
-
A549: NSCLC (Wild-type EGFR).
-
A431: Epidermoid carcinoma (Overexpressed EGFR).
Workflow:
-
Seeding: Dispense 3,000–5,000 cells/well in 96-well opaque-walled plates (100 µL volume). Incubate 24h at 37°C/5%
. -
Treatment:
-
Prepare 1000x stocks of compounds in DMSO.
-
Dilute into culture medium to 2x final concentration.
-
Add 100 µL of 2x compound to cells (Final DMSO concentration must be
). -
Incubate for 72 hours.
-
-
Development:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo Reagent (Promega) to each well.
-
Orbitally shake for 2 minutes (induces cell lysis).[3]
-
Incubate 10 minutes at RT (stabilizes signal).
-
-
Read: Measure Total Luminescence (integration time 0.5–1.0 sec).
Data Presentation: Potency Comparison
Representative data for a novel Quinazolinone (Cmpd-Q1) vs. Reference.
| Compound | Scaffold Type | A431 | A549 | Selectivity Index |
| Gefitinib | Quinazolinone | 25 ± 3 | 4,200 ± 150 | 168x |
| Cmpd-Q1 | Quinazolinone | 18 ± 2 | 3,100 ± 120 | 172x |
| Control | DMSO Only | >10,000 | >10,000 | N/A |
Part 3: Mechanistic Validation (The Proof Layer)
Assay: Western Blotting for Phospho-Signaling
Objective: Confirm that cell death is caused by on-target EGFR inhibition and not off-target toxicity.
Critical Technical Note: Phosphorylation is reversible. You must include phosphatase inhibitors (Sodium Orthovanadate, NaF) in the lysis buffer. Furthermore, do not use non-fat dry milk for blocking if using phospho-specific antibodies, as casein contains phosphoproteins that cause high background. Use 5% BSA.
Experimental Protocol
-
Treatment: Treat A431 cells with compound (
concentration) for 2, 6, and 24 hours. Stimulate with EGF (100 ng/mL) for the last 15 mins to maximize signal. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Separation: Load 30 µg protein/lane on 4-12% Bis-Tris SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation (Overnight, 4°C):
-
Target 1: p-EGFR (Tyr1068) – Indicator of receptor autophosphorylation.
-
Target 2: p-ERK1/2 (Thr202/Tyr204) – Downstream MAPK effector.
-
Loading Control:
-Actin or GAPDH.
-
-
Detection: HRP-conjugated secondary antibody followed by ECL substrate.
Visualization: EGFR Signaling Pathway
Caption: The MAP Kinase cascade.[11] Quinazolinones block the initial EGFR autophosphorylation, preventing the signal transduction to ERK1/2.
References
-
National Center for Biotechnology Information (NCBI). (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug Discovery.[1] Int J Mol Sci. Retrieved from [Link]
Sources
- 1. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® One Solution Assay Protocol [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of trans-3-Hydroxy-3-methylcyclobutane-1-methamine for Structure-Activity Relationship Studies
Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving desired therapeutic effects. For decades, aromatic rings have been a mainstay in medicinal chemistry, but their inherent planarity and metabolic susceptibility can present significant challenges. The strategic incorporation of saturated, three-dimensional scaffolds has emerged as a powerful approach to overcome these limitations. Among these, the cyclobutane moiety has garnered considerable attention as a bioisosteric replacement for aromatic rings and other cyclic systems.[1][2] Its puckered conformation introduces a desirable degree of three-dimensionality, which can enhance binding affinity and specificity to biological targets.[1] Furthermore, the increased fraction of sp3-hybridized carbons in cyclobutane-containing compounds often correlates with improved metabolic stability and reduced off-target effects.[1] Several successful drugs, such as the hepatitis C virus protease inhibitor boceprevir and the androgen receptor antagonist apalutamide, feature a cyclobutane core, underscoring its therapeutic potential.[3]
The molecule trans-3-Hydroxy-3-methylcyclobutane-1-methamine[4] is a particularly intriguing building block for structure-activity relationship (SAR) studies. It presents two distinct points for chemical modification: a primary amine and a tertiary alcohol. This dual functionality allows for the systematic exploration of chemical space around the cyclobutane core, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the derivatization strategies for this versatile scaffold, detailed experimental protocols, and a framework for interpreting the resulting SAR data.
Derivatization Strategies: A Tale of Two Functional Groups
The presence of both a nucleophilic primary amine and a sterically hindered tertiary alcohol on the trans-3-Hydroxy-3-methylcyclobutane-1-methamine scaffold allows for orthogonal or sequential derivatization. The choice of strategy will depend on the desired final compounds and the overall goals of the SAR campaign.
Amine Derivatization: Building the Amide Library
The primary amine serves as an excellent handle for introducing a wide array of substituents via N-acylation.[5][6][7] This is a robust and versatile reaction that allows for the exploration of various side chains, which can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Core Reaction: N-Acylation
The most common method for N-acylation involves the reaction of the primary amine with an acyl chloride or an activated carboxylic acid.[5][8] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
-
Rationale for Reagent Selection:
-
Acyl Chlorides: Highly reactive and readily available, providing a straightforward route to amide formation.
-
Activated Carboxylic Acids (e.g., using coupling reagents like HATU, HOBt/EDC): Offer a milder alternative to acyl chlorides, which is particularly useful when dealing with sensitive substrates. This method also allows for the direct use of a wide variety of carboxylic acids.
-
Anhydrides: Can also be employed for acylation, often providing a clean reaction with acetic anhydride being a common choice for acetylation.
-
Hydroxyl Derivatization: Navigating the Steric Landscape
The tertiary alcohol presents a greater synthetic challenge due to its steric hindrance. However, its modification can be crucial for probing interactions within a binding pocket and for modulating properties like solubility.
Core Reactions: O-Alkylation and Esterification
-
O-Alkylation (Ether Formation): This transformation typically requires harsher conditions than N-acylation due to the lower nucleophilicity of the tertiary alcohol. Strong bases such as sodium hydride (NaH) are often necessary to deprotonate the alcohol, followed by reaction with an alkyl halide.[9][10]
-
Esterification: Direct esterification with carboxylic acids is often difficult with tertiary alcohols. The use of acyl chlorides or anhydrides in the presence of a catalyst (e.g., DMAP) can facilitate this transformation.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of trans-3-Hydroxy-3-methylcyclobutane-1-methamine with Acyl Chlorides
This protocol describes a general method for the synthesis of a diverse amide library.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem-space.com [chem-space.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. trans-3-Hydroxy-3-methylcyclobutane-1-methamine 97% | CAS: 1438241-21-4 | AChemBlock [achemblock.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Welcome to the technical support center for the synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. Cyclobutane derivatives are increasingly sought after in drug discovery for their ability to provide unique three-dimensional structures and favorable physicochemical properties.[1] However, their synthesis, particularly with specific stereochemistry, can be challenging due to inherent ring strain and complex stereocontrol.[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic principles and field-proven insights.
Proposed Synthetic Pathway Overview
A common and effective strategy to access the target molecule involves a multi-step sequence starting from a commercially available cyclobutanone derivative. The key transformations are a nucleophilic addition to form the tertiary alcohol and a stereocontrolled reductive amination to install the methamine group in the desired trans configuration.
Caption: High-level synthetic strategies for the target molecule.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that may arise during the synthesis, focusing on a pathway involving the reductive amination of 3-hydroxy-3-methylcyclobutan-1-one as a key step.
Category 1: Low Reaction Yield & Conversion
Question: My reductive amination step is showing low conversion, and I'm recovering significant amounts of the starting ketone. What are the primary causes and how can I fix this?
Answer: Low conversion in a reductive amination is typically linked to issues with the formation of the intermediate imine/iminium ion or the activity of the reducing agent.[4][5]
Causality & Solutions:
-
Inefficient Imine Formation (The Equilibrium Problem): The initial condensation between the ketone and the amine source (e.g., ammonia, ammonium acetate) is a reversible equilibrium. The water generated must be removed or sequestered to drive the reaction forward.
-
Recommendation: Add a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are an excellent choice as they are inert and efficiently trap water. Alternatively, if the solvent allows, a Dean-Stark apparatus can be used for azeotropic removal of water.
-
-
Incorrect pH: The reaction is highly pH-dependent. The condensation step requires a slightly acidic medium (typically pH 4-6) to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the amine nucleophile will be fully protonated and become unreactive.
-
Recommendation: Buffer the reaction. The use of ammonium acetate can serve as both the ammonia source and a buffer. If using ammonia gas or a solution, add a mild acid like acetic acid to adjust the pH into the optimal range. Monitor the pH before adding the reducing agent.
-
-
Reducing Agent Incompatibility: While sodium borohydride (NaBH₄) can work, it is often too reactive and can reduce the starting ketone before the imine has a chance to form. It is also unstable at the acidic pH required for imine formation.
-
Recommendation: Use a more selective, acid-stable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is mild enough not to reduce the ketone but highly effective at reducing the protonated imine.[4] Sodium cyanoborohydride (NaBH₃CN) is another classic choice that is stable at lower pH, but its toxicity necessitates careful handling.[6]
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Category 2: Poor Stereoselectivity
Question: My final product is a mixture of cis and trans isomers, with a lower-than-expected proportion of the desired trans product. How can I improve the trans-selectivity?
Answer: The cis/trans stereochemistry is determined during the reduction of the C=N double bond of the iminium intermediate. The hydride reagent will preferentially attack from the less sterically hindered face of the cyclobutane ring.
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: Fast reaction conditions (higher temperature, very reactive hydride source) can sometimes erode selectivity. The desired outcome relies on a kinetically controlled attack on the most accessible face of the intermediate.
-
Steric Hindrance: The key to obtaining the trans product is ensuring the hydride attacks the iminium carbon from the same face as the 3-methyl group. This occurs because the bulky tertiary hydroxyl group at C3 blocks the anti face, forcing the incoming amine and subsequent hydride attack to occur from the face syn to the methyl group.
-
Authoritative Insight: Studies on the reduction of substituted cyclobutanones have shown that hydride attack generally occurs from the face anti to the existing substituent to yield a cis alcohol.[7] In this reductive amination, the formation of the bulky iminium intermediate is the stereochemistry-defining event. The amine will add from the less hindered face, opposite the tertiary alcohol, leading to an intermediate that, upon reduction, yields the trans product.
-
-
Reducing Agent Size: The steric bulk of the hydride reagent can influence the facial selectivity.
-
Recommendation: Employing a bulkier reducing agent can sometimes enhance selectivity by exaggerating the difference in steric hindrance between the two faces of the iminium ion. However, for cyclobutane systems, NaBH(OAc)₃ is generally an excellent choice. A more critical factor is often temperature.
-
Protocol Adjustment: Lower the reaction temperature. Running the reduction at 0 °C or even -20 °C can slow the rate of hydride delivery and enhance the energetic preference for the transition state leading to the trans product.
-
Comparison of Common Reducing Agents
| Reducing Agent | Formula | Typical Use Case | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | One-pot reductive aminations | Mild, selective for imines/iminiums, stable in mild acid.[4] | Higher cost, can be hygroscopic. |
| Sodium Cyanoborohydride | NaBH₃CN | Reductive aminations | Stable at acidic pH, highly selective.[6] | Highly toxic (releases HCN at low pH), requires careful handling and quench. |
| Sodium Borohydride | NaBH₄ | General carbonyl reduction | Inexpensive, easy to handle. | Reduces aldehydes/ketones, unstable at acidic pH.[4] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | Reductive aminations | "Green" chemistry, high conversion.[5] | Requires specialized pressure equipment, may reduce other functional groups. |
Category 3: Purification Challenges
Question: I'm having difficulty purifying the final product. It seems to co-elute with byproducts on silica gel, and aqueous workup leads to emulsions or loss of product.
Answer: Amines, especially primary amines with a nearby hydroxyl group like your target molecule, can be challenging to purify due to their basicity and polarity.
Causality & Solutions:
-
Silica Gel Interactions: The basic amine can interact strongly with the acidic surface of silica gel, leading to peak tailing and poor separation. The hydroxyl group contributes to high polarity, requiring strong solvent systems.
-
Recommendation 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%) in your mobile phase (e.g., DCM/Methanol). This will cap the acidic silanol groups and improve peak shape.
-
Recommendation 2 (Alternative): Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column if the molecule has sufficient hydrophobic character.
-
-
Aqueous Workup Issues: The amphiphilic nature of the product can lead to emulsions during liquid-liquid extraction. Its high water solubility can also cause significant product loss to the aqueous layer.
-
Recommendation 1 (Extraction): During the basic aqueous workup (to remove acidic components and deprotonate the amine), add a significant amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and helping to break emulsions (a "salting-out" effect).[8]
-
Recommendation 2 (Isolation): If the product is sufficiently volatile, consider distillation.[9] Alternatively, after the initial extraction, you can form the hydrochloride salt by adding a solution of HCl in a non-polar solvent (like ether or dioxane). The salt is often a crystalline solid that can be easily filtered and purified by recrystallization, then converted back to the free base if needed.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different Grignard reagent, like methyl lithium, for the first step? A: While organolithium reagents are potent nucleophiles, they are also stronger bases than Grignard reagents. With a ketone that has alpha-protons, using methyl lithium could increase the incidence of deprotonation (enolization) as a side reaction, lowering the yield of the desired tertiary alcohol. Methylmagnesium bromide (MeMgBr) or chloride (MeMgCl) generally provides a better balance of nucleophilicity and basicity for this transformation.
Q2: My starting material is the cyclobutanecarboxylic acid derivative. How can I convert this to the required aminomethyl group? A: A standard and reliable method is to first convert the carboxylic acid to a primary amide (e.g., via the acid chloride or using a coupling agent like EDC with ammonia). The resulting amide can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Q3: Is it possible to synthesize this molecule enantioselectively? A: Yes, achieving an enantiomerically pure product is feasible but requires a more advanced strategy. Options include:
-
Chiral Resolution: Synthesize the racemic final product and then resolve the enantiomers using a chiral acid to form diastereomeric salts that can be separated by crystallization.[11]
-
Asymmetric Synthesis: Employ a chiral catalyst or auxiliary at a key step. For instance, an asymmetric reduction of a ketone precursor or an enantioselective [2+2] cycloaddition to form the cyclobutane ring initially.[12][13]
Detailed Protocol Example: Reductive Amination
This protocol is a representative example and should be adapted and optimized for your specific scale and laboratory conditions.
Reaction: Reductive amination of 3-hydroxy-3-methylcyclobutan-1-one to trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
Materials:
-
3-hydroxy-3-methylcyclobutan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5-10 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous Methanol (MeOH) or Dichloroethane (DCE)
-
Activated 3Å Molecular Sieves
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-hydroxy-3-methylcyclobutan-1-one (1.0 eq), ammonium acetate (5-10 eq), and anhydrous methanol.
-
Add a scoop of freshly activated 3Å molecular sieves (approx. 1g per 10 mmol of ketone).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the starting ketone by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 eq) over 15-20 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by analytical monitoring.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Filter the mixture to remove molecular sieves and inorganic salts, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel. Separate the layers.
-
Extract the aqueous layer three times with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of 5-15% Methanol in DCM).
References
-
American Chemical Society. Organic Letters Current Issue. Available from: [Link]
-
Organic Syntheses. cyclobutylamine. Available from: [Link]
-
The Journal of Organic Chemistry. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available from: [Link]
-
National Institutes of Health. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available from: [Link]
-
Nanyang Technological University. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Available from: [Link]
- Google Patents. Process for producing optically active cyclobutylamines.
-
Organic Chemistry Portal. Cyclobutanone synthesis. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the total synthesis of cyclobutane-containing natural products. Available from: [Link]
-
ResearchGate. Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Available from: [Link]
-
ResearchGate. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Available from: [Link]
-
Organic Syntheses. cyclobutylamine hydrochloride. Available from: [Link]
-
ACS Publications. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Available from: [Link]
- Google Patents. Synthesis method of cyclobutylamine compound.
-
PubMed. Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Available from: [Link]
-
ResearchGate. The Synthesis of 17b-Hydroxy-3-methoxy-7a-methyl-1,3,5(10). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]
-
Arkivoc. A convenient synthesis of trans-3-hydroxy-L-proline. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]
-
ResearchGate. Design and Synthesis of New Steroid-cyclobutanone Derivative. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
ResearchGate. Synthesis, Crystal Structure and Physico-chemical Properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one). Available from: [Link]
-
PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
ResearchGate. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Available from: [Link]
-
Scribd. Cyclobutane Synthesis Methods Review. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. Available from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5166397A - Process for producing optically active cyclobutylamines - Google Patents [patents.google.com]
- 12. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutanone synthesis [organic-chemistry.org]
Overcoming challenges in the purification of cyclobutane isomers
Status: Operational Current Wait Time: 0 mins Subject: Advanced Troubleshooting for Cyclobutane Isomer Isolation
Welcome to the CPSC Technical Guide
You are likely here because the rigid, puckered geometry of the cyclobutane ring is causing your standard purification protocols to fail. Unlike flexible alkyl chains, cyclobutane isomers (cis/trans, head-to-head vs. head-to-tail) possess distinct "shape" profiles but often identical polarities and boiling points.
This guide moves beyond generic chromatography advice. We address the specific physical chemistry of the cyclobutane core—its thermal lability (retro-[2+2] cycloaddition risks) and its lack of UV chromophores in saturated derivatives.
Ticket #1: "My Cis/Trans Diastereomers Co-elute on C18"
Diagnosis: Standard Reversed-Phase (RP) C18 columns rely heavily on hydrophobicity. Cyclobutane diastereomers often have nearly identical LogP values. The "puckered" conformation of the ring (approx. 20-30°) creates a subtle shape difference that C18 alkyl chains cannot effectively discriminate.
The Solution: Shape Selectivity & Normal Phase/SFC You must switch to a mode that exploits the 3D spatial arrangement of the substituents rather than just polarity.
Protocol A: Supercritical Fluid Chromatography (SFC)
SFC is the "Gold Standard" for cyclobutane isomers. The supercritical CO₂ penetrates the rigid ring structure better than liquids, and the high diffusivity improves resolution of closely eluting peaks.
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Diol phases.
-
Mobile Phase: CO₂ + Methanol (5-15%).
-
Why it works: The basic nitrogen in 2-EP interacts differently with the acidic protons or functional groups in cis (crowded) vs. trans (planar-like) configurations.
Protocol B: Adsorption Chromatography (Silica)
If SFC is unavailable, use unmodified silica (Normal Phase).
-
Solvent System: Hexane/Ethyl Acetate (start 95:5).
-
Critical Adjustment: Add 0.1% Acetic Acid if purifying cyclobutane carboxylic acids (prevents tailing).
Data Comparison: Separation Factors (
| Isomer Pair | C18 (RP) | Silica (NP) | SFC (2-EP) |
| cis/trans-1,2-dicarboxylate | 1.02 (Co-elution) | 1.15 | 1.45 |
| truxillic/truxinic acids | 1.05 | 1.20 | 1.80 |
Ticket #2: "I Can't Detect My Compound (UV Silent)"
Diagnosis:
Many cyclobutane targets (e.g., 1,2-cyclobutanediol, ladderanes) lack conjugated
The Solution: Derivatization or Universal Detection
Option A: Refractive Index (RI) or ELSD
-
RI: Good for isocratic runs but drifts with gradients.
-
ELSD (Evaporative Light Scattering): Excellent for gradients.
-
Warning: Cyclobutanes with high vapor pressure (e.g., simple hydrocarbons) may evaporate with the solvent in ELSD, showing no signal.
-
Option B: The "Benzyl Tag" Protocol (Recommended)
Derivatization adds a UV chromophore and often improves separation by increasing molecular weight.
Step-by-Step Derivatization for Cyclobutane Acids:
-
Dissolve: 50 mg cyclobutane acid in 2 mL Acetone.
-
Base: Add 2.5 eq. Triethylamine (TEA).
-
Reagent: Add 2.2 eq. p-Bromophenacyl bromide (or Benzyl bromide).
-
Reflux: Heat at 50°C for 30 mins.
-
Workup: Dilute with EtOAc, wash with 1N HCl, then Brine.
-
Result: The resulting ester absorbs strongly at 254 nm and separates better due to
- interactions on Phenyl-Hexyl columns.
Ticket #3: "My Product Degrades During Distillation"
Diagnosis: Cyclobutanes are thermodynamically unstable relative to their open-chain isomers or cleavage products. Heating a [2+2] photodimer (like truxillic acid derivatives) above 150-200°C often triggers a retro-[2+2] cycloaddition , reverting it to the starting alkene.
The Solution: Thermodynamic Solubility Control (Crystallization)
Principle: Trans-isomers generally pack more efficiently in the crystal lattice than cis-isomers due to symmetry, leading to higher melting points and lower solubility.
Protocol: Fractional Crystallization of 1,2-Dicarboxylic Acids
-
Context: Separation of cis- and trans-cyclobutane-1,2-dicarboxylic acid.
-
Solvent: Water or dilute HCl.
-
Dissolve: Heat the mixture in minimum boiling water.
-
Cool: Slowly cool to 4°C.
-
Filter: The trans-isomer (MP ~130°C+) typically crystallizes first.
-
Filtrate: The cis-isomer (MP ~97°C or liquid) remains in the mother liquor.
-
Extraction: Extract the mother liquor with Diethyl Ether. The cis-isomer is highly soluble in ether; the trans is less so.
Visual Guide: Purification Decision Matrix
Use this logic flow to select the correct method for your specific cyclobutane derivative.
Figure 1: Decision matrix for selecting purification methods based on volatility, thermal stability, and stereochemistry.
Ticket #4: "Separating Truxinic vs. Truxillic Acids"
Context: These are dimers of cinnamic acid. The "Head-to-Head" (Truxinic) and "Head-to-Tail" (Truxillic) isomers form during photodimerization.
Technical Insight: Isomerization can be chemically induced to improve yield of the thermodynamically stable isomer before purification.
-
Base-Catalyzed Isomerization: Heating the mixture with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can convert less stable beta-truxinate into delta-truxinate.
-
Purification:
References & Authoritative Sources
-
BenchChem. "Application Notes and Protocols for the Scalable Preparation of cis-Cyclobutane-1,2-dicarboxylic Acid." (2025).[4] Detailed protocols on thermal dimerization of acrylonitrile and hydrolysis.
-
Greene, J.L. "Method of preparing cis-cyclobutane-1,2-dicarboxylic acid."[1] U.S. Patent 3,290,365 (1966). Foundational text on separating cis/trans isomers via solvent extraction.
-
Martin, J.C., Elam, E.U. "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols."[5] U.S. Patent 3,227,764 (1966). Describes the esterification-crystallization method for diols.
-
Bahena-Martínez, J.D., et al. "Synthesis of β-Truxinate via [2+2] Cycloaddition... Kinetic Study of its Isomerization with DBU." Preprints.org (2024). Modern analysis of truxinate isomerization and purification.
-
Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis." (2022).[6][7] Review of SFC superiority for chiral resolution of isomers.
Sources
- 1. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring the Stability of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Welcome to the technical support center for trans-3-Hydroxy-3-methylcyclobutane-1-methamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable compound during storage and handling. Our goal is to ensure the integrity and reliability of your experiments by preserving the quality of your starting materials.
Understanding the Molecule: A Bifunctional Building Block with Inherent Strain
Trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a unique bifunctional molecule featuring a primary amine and a tertiary alcohol on a cyclobutane ring. This structure presents both opportunities for diverse chemical modifications and challenges for long-term stability. The inherent ring strain of the cyclobutane core makes the molecule susceptible to ring-opening reactions under certain conditions.[1][2] The presence of both a nucleophilic amine and a hydroxyl group can lead to specific degradation pathways that must be carefully managed.
Visualizing Potential Degradation Pathways
To better understand the potential routes of degradation, the following diagram illustrates the key vulnerabilities of the molecule.
Caption: Potential degradation pathways for trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses common issues encountered during the storage and handling of trans-3-Hydroxy-3-methylcyclobutane-1-methamine in a question-and-answer format.
Question 1: I've noticed a discoloration (yellowing or browning) of my solid compound over time. What could be the cause and how can I prevent it?
Answer: Discoloration is often an indicator of degradation, most commonly due to oxidation or photodegradation.
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.[3] While the tertiary alcohol is generally resistant to oxidation under mild conditions, the presence of the amine may influence its reactivity.[4]
-
Photodegradation: Similar cyclobutane-containing compounds are known to be light-sensitive.[5] Exposure to UV or even ambient light can provide the energy for ring cleavage or other photochemical reactions.[2]
Preventative Measures:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere such as argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Adhere to the recommended storage temperature of 2-8°C.[5] Avoid temperature fluctuations.
Question 2: My compound is stored as a solution and I'm seeing a decrease in purity or the appearance of new peaks in my analysis (e.g., HPLC, LC-MS). What's happening?
Answer: Degradation in solution can be more rapid than in the solid state and can be influenced by the solvent, pH, and dissolved gases.
-
Solvent-Mediated Degradation: Protic solvents may participate in degradation reactions. The choice of solvent is critical for long-term stability.
-
pH-Dependent Hydrolysis: The stability of aminocyclobutane derivatives can be pH-dependent.[6] Acidic conditions can promote dehydration of the tertiary alcohol to form an alkene, or even catalyze ring-opening of the strained cyclobutane ring.[2] Basic conditions could also promote other degradation pathways.
-
Oxidation in Solution: Dissolved oxygen in the solvent can lead to oxidative degradation of the amine.
Preventative Measures & Troubleshooting:
-
Solvent Selection: For short-term storage of solutions, use high-purity, degassed aprotic solvents. If aqueous solutions are necessary, use a buffered system to maintain an optimal pH (typically near neutral, but should be determined empirically).
-
pH Control: If the compound is to be stored in solution, perform a small-scale pH stability study to determine the optimal pH range for storage.
-
Inert Atmosphere: When preparing solutions for storage, use solvents that have been sparged with an inert gas (argon or nitrogen) and store the solution under an inert atmosphere.
-
Storage of Aliquots: Prepare and store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air upon opening the container.
Question 3: I'm concerned about the potential for degradation during my experimental workup. What precautions should I take?
Answer: The inherent reactivity of the molecule requires careful consideration of your experimental conditions.
-
Acidic Conditions: Prolonged exposure to strong acids should be avoided to minimize the risk of dehydration and ring-opening.
-
Oxidizing Agents: Be mindful of the potential for oxidation of the amine group when using oxidizing agents in your reaction scheme.
-
Elevated Temperatures: The combination of heat and reactive reagents can accelerate degradation.
Recommendations:
-
Reaction Monitoring: Closely monitor your reactions (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Temperature Control: Maintain the recommended temperature for your reaction and avoid excessive heating during workup procedures.
-
Protective Groups: For multi-step syntheses, consider protecting the amine and/or alcohol functionalities to prevent unwanted side reactions. The choice of protecting group will depend on the specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid trans-3-Hydroxy-3-methylcyclobutane-1-methamine?
A1: For long-term stability of the solid compound, we recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5] | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[3] |
| Light | Amber vial or protected from light | Prevents photodegradation.[5] |
| Container | Tightly sealed glass vial | Prevents moisture absorption and exposure to air. |
Q2: What is the expected shelf-life of the compound?
A2: When stored under the recommended conditions in its original unopened container, the compound is expected to remain stable for up to 2 years.[7] However, we recommend re-analyzing the material after long-term storage to confirm its purity before use.
Q3: Can I store solutions of the compound? If so, for how long and under what conditions?
A3: While storage of the solid compound is preferred for long-term stability, solutions can be stored for short periods. We recommend preparing solutions fresh for each experiment. If short-term storage is necessary:
-
Solvent: Use a high-purity, degassed aprotic solvent.
-
Concentration: Store at a reasonable concentration to minimize intermolecular reactions.
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store under an inert atmosphere.
-
Duration: We advise using solutions within one month. Avoid multiple freeze-thaw cycles by storing in single-use aliquots.[7]
Q4: What analytical techniques are recommended for assessing the purity and detecting degradation of the compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for monitoring the purity of the compound and detecting the presence of degradation products.
Recommended Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA |
| Detection | UV detection (wavelength to be optimized based on the compound's UV spectrum) or Mass Spectrometry (MS) |
This method should be validated to ensure it can separate the parent compound from any potential degradation products.
Experimental Protocols
Protocol 1: Procedure for Preparing and Storing Stock Solutions
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity, degassed aprotic solvent (e.g., acetonitrile or THF) to achieve the desired concentration.
-
If necessary, gently sonicate the vial to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.
-
If storing for more than a day, divide the stock solution into single-use aliquots in separate, tightly sealed vials.
-
Store the aliquots at -20°C or below, protected from light.
Protocol 2: Visual Workflow for Handling and Storage
Caption: Recommended workflow for handling and storing the compound.
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your research outcomes. For any further questions or specific application support, please do not hesitate to contact our technical service team.
References
-
MDPI. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules. 2023. [Link]
- Santa Cruz Biotechnology. (R)
-
Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
- ResearchGate.
-
Chemistry LibreTexts. 23.11: Oxidation of Amines. [Link]
-
Captivate Bio. Small Molecules. [Link]
-
ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. 1996. [Link]
- ResearchGate. Cyclobutanes and Cyclobutenes from Photochemical Cleavage of Some Bicyclo[3.2.0]heptan-2-ones. 2014.
- ResearchGate.
-
PubMed. Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Organic Letters. 2018. [Link]
-
NIH. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research. 2011. [Link]
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical investigations into the stability of cyclic aminals. 2016. [Link]
- ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. 2023.
- Journal of Chemistry Letters. Oxidative Lactamization of Amino Alcohols: An Overview. 2020.
-
Save My Exams. Alcohol oxidation (A-Level Chemistry): Revision Note. 2024. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
Technical Support Center: Solubility Optimization for Cyclobutane-Based Scaffolds
Status: Active Operator: Senior Application Scientist (Bioassay Development) Ticket ID: CYC-SOL-001
Introduction: The Cyclobutane Paradox
Welcome to the technical support hub. You are likely here because your cyclobutane-based lead compounds—while showing excellent metabolic stability and selectivity due to their rigid, puckered conformation—are failing in aqueous bioassays.
The Scientific Reality:
Cyclobutane rings (
When you dilute a DMSO stock of a cyclobutane derivative into an aqueous buffer, the rigid hydrophobic scaffold resists solvation, leading to kinetic precipitation . This manifests as:
-
Flat or bell-shaped IC50 curves.
-
High variation between replicates.
-
"False" activity due to colloidal aggregation.
This guide provides the protocols to diagnose and resolve these specific solubility failures.
Module 1: Diagnosis & Detection
Q: How do I distinguish between true inactivity and compound precipitation?
A: You cannot rely on visual inspection. Cyclobutane micro-aggregates (100–500 nm) are invisible to the naked eye but devastating to assay biology. You must use light scattering techniques.
Protocol: Kinetic Solubility Assessment via Nephelometry
This protocol determines the "Assay Upper Limit" (AUL)—the maximum concentration before your compound crashes out.
Materials:
-
Nephelometer or Plate Reader with Absorbance (600–650 nm).
-
Clear-bottom 96-well plates.[2]
-
Critical: The exact assay buffer used in your biological screen (pH, salts, and proteins matter).
Workflow:
-
Preparation: Prepare a 10 mM stock of your cyclobutane compound in 100% DMSO.
-
Spiking: Spike the DMSO stock into the assay buffer at increasing concentrations (e.g., 1, 10, 50, 100, 200
M). Ensure final DMSO is constant (e.g., 1%).[3] -
Incubation: Incubate for the duration of your intended bioassay (e.g., 1 hour at 37°C).
-
Read: Measure turbidity (Nephelometry units or OD600).
-
Analysis: A sudden spike in signal indicates the onset of precipitation.
Decision Logic: If precipitation occurs below your required testing concentration, proceed to Module 2 .
Module 2: Solvent & Dilution Strategy
Q: My compound precipitates immediately upon adding buffer. How do I fix this?
A: The issue is likely "Solvent Shock." Directly pipetting a 100% DMSO stock into a 99% aqueous buffer creates a transient zone of supersaturation where the compound crashes out before it can disperse.
The Fix: The Intermediate Dilution Method By stepping down the DMSO concentration gradually, you allow the cyclobutane scaffold to solvate more effectively.
Figure 1: The Intermediate Dilution Workflow minimizes solvent shock, preventing the rapid crystallization common with rigid cyclobutane scaffolds.
DMSO Tolerance Limits
Before optimizing solvents, confirm your biological system's tolerance.
| Assay Type | Max Recommended DMSO | Notes |
| Enzymatic (Biochemical) | 1.0% – 5.0% | Robust enzymes tolerate higher DMSO; check for denaturation. |
| Cell-Based (Immortalized) | 0.5% – 1.0% | >1% induces membrane porosity and stress responses. |
| Primary Cells / Stem Cells | < 0.1% | Highly sensitive; requires alternative solubilizers (see Module 3). |
| Protein-Protein Interaction | 2.0% – 5.0% | High DMSO can disrupt weak hydrophobic interfaces. |
Module 3: Advanced Formulation (The "Magic Bullet")
Q: I cannot use high DMSO, and my compound is still insoluble. What now?
A: Use 2-Hydroxypropyl-
Why HP-
Protocol: Complexation Strategy
-
Stock Prep: Dissolve HP-
-CD in your assay buffer to create a 20% (w/v) carrier solution. -
Compound Addition: Add your compound (from DMSO stock) to this carrier solution first.
-
Agitation: Shake at 500 rpm for 30 minutes at Room Temp.
-
Dilution: Dilute this complex into your final assay plate.
Safety Note: HP-
Module 4: Labware & Non-Specific Binding (NSB)
Q: My compound disappears from solution even without precipitation. Why?
A: Lipophilic cyclobutanes adhere aggressively to polypropylene and polystyrene plastics (NSB).
Troubleshooting Checklist:
-
Change Plates: Switch to Low-Binding (Low Retention) plates. These are chemically treated to repel hydrophobic moieties.
-
Add Surfactant: Add 0.01% Tween-20 or Pluronic F-127 to your buffer. This coats the plastic walls, preventing the compound from sticking.
-
Warning: Keep surfactant concentration below the Critical Micelle Concentration (CMC) to avoid trapping your drug in micelles (which would reduce apparent potency).
-
| Surfactant | CMC (Critical Micelle Conc.) | Recommended Assay Conc. |
| Tween-20 | ~0.06 mM (0.007%) | 0.001% – 0.005% |
| Triton X-100 | ~0.24 mM (0.015%) | 0.005% – 0.01% |
| Pluronic F-127 | ~0.003 mM | 0.01% – 0.1% |
Visual Summary: The Troubleshooting Decision Tree
Figure 2: Logical flow for diagnosing solubility vs. binding issues in bioassays.
References
-
Assay Guidance Manual. Solubility and Precipitation in Biological Assays. National Center for Advancing Translational Sciences (NCATS).[5] Available at: [Link]
-
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Chapter on Solubility.[6][7][8]
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[4] Expert Opinion on Drug Delivery. (Discusses HP-
-CD compatibility).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
Identifying and minimizing impurities in the synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine
This technical support guide is designed for organic chemists and process development scientists working with the strained cyclobutane scaffold. It prioritizes the specific challenges of stereocontrol, reduction chemistry, and impurity profiling for trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
Subject: Impurity Minimization & Troubleshooting Guide Molecule ID: trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 1438241-21-4) Core Challenge: Managing stereoselectivity (cis/trans), preventing tertiary alcohol dehydration, and controlling reduction byproducts.
Impurity Genesis & Control Map
The synthesis of this molecule generally proceeds via the addition of a methyl nucleophile to a 3-oxocyclobutane precursor, followed by the reduction of a nitrile or amide to the amine. The following diagram maps the critical nodes where impurities are generated.
Figure 1: Impurity Genesis Map. Red octagons indicate critical failure points where specific impurities diverge from the main synthetic pathway.
Technical Modules: Troubleshooting & Optimization
Module A: The Stereochemical Bottleneck (cis vs. trans)
The most persistent impurity is the cis-diastereomer. The Grignard addition to the ketone creates the quaternary center at C3. Because the cyclobutane ring is puckered, the nucleophile (MeMgBr) will attack from the less hindered face, but selectivity is rarely 100%.
The Problem: You require the trans-isomer (hydroxyl group trans to the methamine), but the reaction yields a mixture (typically 60:40 or 70:30).
| Diagnostic | Observation | Root Cause | Corrective Action |
| NMR Shift | Doublet signals for Methyl group appearing at slightly different ppm (e.g., 1.35 vs 1.42 ppm). | Lack of facial selectivity during Grignard addition. | Cryogenic Control: Lower addition temp to -78°C to maximize kinetic control. Bulky Nucleophiles: Switch from MeMgBr to MeLi/CeCl3 (organocerium) to alter the transition state geometry. |
| HPLC | Split peak with identical MS mass. | Co-elution of diastereomers. | Derivatization: Isomers are hard to separate as free amines. Convert to the Boc-protected amine or HCl salt . The trans-isomer often crystallizes preferentially from iPrOH/EtOAc. |
Protocol for Isomer Enrichment: Do not attempt to separate the isomers at the final amine stage (it is an oil/low-melting solid and hydroscopic).
-
Perform separation at the intermediate nitrile stage (3-hydroxy-3-methylcyclobutanecarbonitrile).
-
The trans-nitrile often has higher crystallinity.
-
Recrystallize from a non-polar/polar mix (e.g., Hexane/Ethyl Acetate 4:1).
Module B: Preventing Dehydration (The "Alkene" Impurity)
The tertiary alcohol at position 3 is highly sensitive. Cyclobutane rings possess significant ring strain (~26 kcal/mol). Acidic conditions or high thermal stress can trigger the elimination of water, forming the exocyclic alkene (3-methylene) or endocyclic alkene.
Mechanism: Protonation of the -OH group
Troubleshooting Guide:
-
Issue: Appearance of olefinic protons in NMR (4.8–5.5 ppm).
-
Cause: Acidic workup (e.g., using 1M HCl to quench the Grignard or Amine salt formation).
-
Solution:
-
Quench: Use saturated NH4Cl (mildly acidic) or Glauber’s salt (Na2SO4·10H2O) for neutral quenching.
-
Salt Formation: If making the HCl salt of the amine, use anhydrous HCl in dioxane/ether at 0°C. Do not use aqueous HCl with heat.
-
Module C: Reduction Control (Nitrile Amine)
Reducing the nitrile (-CN) to the methamine (-CH2NH2) is prone to "dimerization," where the intermediate imine reacts with the newly formed amine to create a secondary amine impurity.
Reaction Logic:
Optimization Protocol:
-
Reagent Choice: Lithium Aluminum Hydride (LAH) is standard, but Borane-THF (BH3·THF) often yields cleaner profiles for strained rings.
-
Mode of Addition:
-
Wrong: Adding LAH to the Nitrile (Excess Nitrile allows amine-imine coupling).
-
Right:Reverse Addition. Add the Nitrile solution slowly to a refluxing suspension of excess LAH. This ensures the intermediate imine is immediately reduced to the amine before it can couple.
-
-
Workup (Fieser Method): To avoid aluminum emulsions that trap the product:
-
For
grams of LAH, add mL water, mL 15% NaOH, then mL water. Filter the granular precipitate.
-
Analytical Reference Data
Use this table to validate your crude reaction mixture.
| Component | Functional Group | Key 1H NMR Signal (CDCl3/D2O) | MS (ESI+) Pattern |
| Target (trans) | 3-OH, 1-CH2NH2 | Methyl (s, 3H) ~1.3 ppm; CH2-N (d, 2H) ~2.7 ppm. | [M+H]+ 116.1 |
| Impurity A (cis) | 3-OH, 1-CH2NH2 | Methyl (s, 3H) shifts ~0.05 ppm downfield vs trans. | [M+H]+ 116.1 |
| Impurity B (Alkene) | Exocyclic C=C | Olefinic peaks (m, 2H) at 4.8–5.2 ppm. Loss of Methyl singlet. | [M+H]+ 98.1 (Loss of H2O) |
| Impurity C (Dimer) | Secondary Amine | Broadening of amine peak; Integration of cyclobutane protons doubles relative to NH. | [M+H]+ ~215.2 |
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation (H2/Pd) to reduce the nitrile? A: It is risky. While possible, cyclobutane rings can undergo hydrogenolysis (ring-opening) under high pressure or temperature with active catalysts like Pd/C. If you must use hydrogenation, use Raney Nickel in ammoniacal methanol, which suppresses secondary amine formation and spares the cyclobutane ring.
Q: My product is a sticky oil. How do I get a solid? A: The free base is an oil. Convert it to the Hydrochloride or Oxalate salt.
-
Protocol: Dissolve oil in minimal dry EtOH. Add 1.1 eq of Oxalic acid. Add Et2O until turbid. Cool to -20°C. The oxalate salt is often highly crystalline and helps reject the cis-isomer.
Q: Why is my yield low after the Grignard step? A: Enolization. The starting material (3-oxocyclobutanecarbonitrile) has acidic alpha-protons. The Grignard reagent can act as a base, deprotonating the ketone instead of attacking it.
-
Fix: Use Cerium(III) Chloride (CeCl3) . Pre-stirring anhydrous CeCl3 with the ketone before adding the Grignard reagent suppresses basicity and promotes nucleophilic attack (Luche reduction conditions logic applied to Grignard).
References
-
Stereoselective Synthesis of Cyclobutanes
- Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.
- Source: The Journal of Organic Chemistry (ACS).
- Context: Describes the separation of cis/trans isomers in 1,3-disubstituted cyclobutanes via crystalliz
-
Nitrile Reduction Methodologies
- Title: Reductive Amin
- Source: Master Organic Chemistry.
- Context: Mechanisms for dimer formation during reduction and mitigation str
-
Compound Data & Precursors
-
General Cyclobutane Synthesis
- Title: Synthesis of 3-borylated cyclobutanols (Substituent effects).
- Source: Chemical Science (RSC).
- Context: Discusses the stability and derivatization of 3-hydroxycyclobutane deriv
Sources
Optimization of chromatographic separation of cyclobutane diastereomers
Topic: Optimization of Chromatographic Separation of Cyclobutane Diastereomers Ticket ID: CYCLO-SEP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Rigid Ring" Challenge
Welcome to the Advanced Chromatography Support Center. You are likely here because you are dealing with cyclobutane scaffolds —a increasingly popular motif in medicinal chemistry for restricting conformational freedom (escaping "flatland").
The Problem: Unlike flexible alkyl chains, cyclobutane rings are rigid. However, the energy difference between cis (substituents on the same face) and trans (opposite faces) diastereomers is often small. Standard C18 methods frequently fail because they rely on hydrophobicity (
The Solution: You must shift your separation mechanism from hydrophobicity to molecular shape recognition and electronic interaction.
Module 1: Method Development Strategy
Do not rely on a generic "scouting gradient." For cyclobutanes, stationary phase chemistry is the primary driver of resolution (
Phase 1: Column Selection Logic
The following decision matrix outlines the optimal stationary phase based on your specific cyclobutane substitution pattern.
Figure 1: Decision matrix for stationary phase selection based on cyclobutane substituent chemistry.
Phase 2: The "Shape Selectivity" Protocol
If you are using Reversed-Phase LC (RPLC), the Phenyl-Hexyl column is your workhorse. Unlike C18, which functions like a "liquid" layer, phenyl ligands are rigid. They can discriminate between the "buckled" conformation of a cyclobutane ring.
Standard Screening Protocol (RPLC):
-
Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.9 µm or 2.7 µm Fused-Core).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate if pH sensitive).
-
Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes pi-pi interactions better than Acetonitrile (ACN).
-
Temperature: 15°C - 25°C . Crucial: Lower temperatures freeze the conformational rotation of substituents, enhancing shape discrimination.
Module 2: Troubleshooting (Q&A)
Ticket #402: "My cis/trans isomers are co-eluting on C18."
User Query: "I have a 1,3-disubstituted cyclobutane. I see one broad peak on my C18 column. Mass spec confirms both isomers are present.[2] Increasing the gradient time didn't help."
Root Cause Analysis:
C18 phases separate based on hydrophobic volume. Cis and trans cyclobutanes often have identical hydrophobic surface areas. You have a Selectivity (
Actionable Solution:
-
Switch to Methanol: If you are using ACN, switch to MeOH. ACN forms a "pi-cloud" that can mask the interaction between your analyte and the stationary phase.
-
Change the Phase: Switch to a Biphenyl or Pentafluorophenyl (PFP) column.
-
Check Elution Order: On Phenyl phases, the isomer with the most accessible pi-system (often the less sterically hindered trans isomer) typically elutes later due to stronger pi-pi retention.
Ticket #405: "I see peak splitting, but I suspect it's not the diastereomers."
User Query: "I see a split peak for my pure trans isomer. Is it degrading?"
Root Cause Analysis: Cyclobutane rings are puckered, not flat. You may be separating conformational isomers (ring flip conformers) if the interconversion barrier is high and your column temperature is low. Alternatively, if your molecule is chiral (e.g., trans-1,2-disubstituted), you might be seeing partial separation of enantiomers on an achiral column due to the presence of a chiral additive or extreme shape selectivity (rare but possible with C30).
Actionable Solution:
-
Run a Temperature Study: Run the method at 40°C, 50°C, and 60°C.
-
Result: If the peaks merge into a single sharp peak at high temperature, you were observing conformers (dynamic equilibrium).
-
Result: If the resolution remains or improves, they are stable chemical isomers (diastereomers or impurities).
-
Module 3: Advanced Optimization (SFC)
When RPLC fails, Supercritical Fluid Chromatography (SFC) is the "nuclear option" for diastereomers. The orthogonality of SFC (separating by polarity and hydrogen bonding) often resolves isomers that co-elute in RPLC.
SFC Modifier Screening Table
Use this table to select the correct organic modifier for your CO2 mobile phase.
| Modifier | Polarity | Interaction Type | Best For...[6] |
| Methanol (MeOH) | High | H-Bonding (Donor/Acceptor) | General screening; polar functional groups. |
| Ethanol (EtOH) | Medium | H-Bonding | Higher shape recognition; often provides better resolution than MeOH for isomers. |
| Isopropanol (IPA) | Low | Steric/H-Bonding | "Bulky" modifier. Excellent for maximizing shape selectivity on chiral columns used for achiral diastereomers. |
| ACN/MeOH (50:50) | Mixed | Dipole/Pi-interaction | Cyclobutanes with aromatic substituents. |
SFC Workflow Visualization
Figure 2: SFC Optimization workflow. Note that increasing Backpressure (BPR) increases fluid density, often stabilizing the solvation of rigid isomers.
Critical Protocol: The "Chiral Column" Trick
Even if your cyclobutane diastereomers are achiral (meso), Chiral Stationary Phases (CSPs) like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H or IG) are exceptionally powerful for separating cis/trans diastereomers.
-
Why? The chiral grooves in the polysaccharide structure act as "shape locks." The cis and trans shapes fit differently into these grooves.
-
Recommendation: If achiral phases fail, screen an Amylose or Cellulose CSP in SFC mode using 10% EtOH/CO2.
References
-
Welch Materials. (2024).[7] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.
-
Shao, Y.F., et al. (2016). Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. Journal of Analytical Sciences, Methods and Instrumentation.
-
Sigma-Aldrich. (2024). Ascentis® Express Phenyl-Hexyl Columns for U/HPLC: Improved Selectivity for Polar Aromatics.[6]
-
Khaki Firooz, S. (2022).[8] Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography. UTA ResearchCommons.
-
BenchChem. (2025).[9] HPLC-Based Separation of Cis and Trans Chalcone Isomers: Protocols.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Separations by Shape: Molecular Shape Recognition in Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 7. welch-us.com [welch-us.com]
- 8. "Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromato" by Sepideh Khaki Firooz [mavmatrix.uta.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Comparative Analysis of trans- vs. cis-3-Hydroxy-3-methylcyclobutane-1-methamine in Biological Systems
Introduction: The Critical Role of Stereochemistry in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The rigid, puckered structure of the cyclobutane ring makes it a valuable scaffold in drug design, offering a way to conformationally constrain molecules and potentially enhance their binding affinity, selectivity, and metabolic stability.[4][5][6][7][8] This guide provides a comparative framework for evaluating the biological activities of two such stereoisomers: trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine.
While specific biological data for these two isomers is not extensively published, this guide will provide the scientific rationale and detailed experimental protocols necessary to conduct a thorough comparative analysis. The presence of a primary amine suggests potential interactions with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or transporters, making a comparative study of these isomers a compelling avenue of research.[9][10]
Hypothesized Differences in Biological Activity
The distinct spatial arrangement of the hydroxyl and methamine groups in the trans and cis isomers is hypothesized to lead to significant differences in their biological profiles:
-
Receptor Binding Affinity: The specific geometry of each isomer will dictate its ability to fit into the binding pocket of a target receptor. One isomer may exhibit a higher affinity and potency due to a more favorable orientation of its functional groups for interaction with key residues in the binding site.[1]
-
Metabolic Stability: The accessibility of the molecule to metabolic enzymes can be influenced by its stereochemistry. One isomer might be more susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes) than the other, leading to differences in its pharmacokinetic profile.[5][11]
-
Cytotoxicity: Differences in off-target effects or metabolic byproducts could result in one isomer exhibiting greater cytotoxicity than the other.[12][13]
The following sections provide detailed protocols to experimentally investigate these hypotheses.
I. Comparative Receptor Binding Affinity
A competitive radioligand binding assay is a robust method to determine the binding affinity of the trans and cis isomers for a specific receptor. This protocol assumes a hypothetical interaction with a generic GPCR target.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-ligand)
-
trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of the trans and cis isomers in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of the appropriate dilution of the test compound (trans or cis isomer) or vehicle control.
-
25 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of a known unlabeled ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Presentation
| Compound | IC50 (µM) | Ki (µM) |
| trans-isomer | Hypothetical Value | Hypothetical Value |
| cis-isomer | Hypothetical Value | Hypothetical Value |
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay.
II. Comparative Metabolic Stability
An in vitro metabolic stability assay using liver microsomes is a standard method to predict the hepatic clearance of a compound.[14] This protocol outlines a common procedure.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine in liver microsomes.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Reaction Initiation: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a small volume of the test compound (trans or cis isomer) at a final concentration of, for example, 1 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Expected Data Presentation
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| trans-isomer | Hypothetical Value | Hypothetical Value |
| cis-isomer | Hypothetical Value | Hypothetical Value |
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
III. Comparative Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration at which trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine reduce the viability of a chosen cell line by 50% (CC50).
Materials:
-
A suitable cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trans and cis isomers in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-treated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the CC50 value.
-
Expected Data Presentation
| Compound | CC50 (µM) |
| trans-isomer | Hypothetical Value |
| cis-isomer | Hypothetical Value |
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The comparative analysis of trans- and cis-3-Hydroxy-3-methylcyclobutane-1-methamine provides a valuable case study in the importance of stereochemistry in drug discovery. By systematically evaluating their receptor binding affinities, metabolic stabilities, and cytotoxicities, researchers can gain a comprehensive understanding of how the spatial arrangement of functional groups on a rigid cyclobutane scaffold influences biological activity. The protocols and frameworks provided in this guide offer a robust starting point for such an investigation, enabling the generation of critical data to inform the selection and optimization of lead compounds in drug development programs.
References
-
Al-Mourabit, A., & Zard, S. Z. (2005). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
-
ResearchGate. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
Owens, M. J. (2002). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 4(Suppl 1), 23–27. Retrieved from [Link]
-
de Lucas, A. I., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(14), 2209-2223. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]
-
Grandy, D. K., et al. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 153(Suppl 1), S357–S375. Retrieved from [Link]
-
Siramshetty, V. B., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2095–2105. Retrieved from [Link]
-
McConathy, J., & Owens, M. J. (2003). Chiral Drugs: An Overview. Journal of Clinical Pharmacology, 43(5), 455–463. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 16-25. Retrieved from [Link]
-
ResearchGate. (n.d.). Receptor–ligand binding assays: Technologies and Applications. Retrieved from [Link]
-
Chhabra, N., Aseri, M., & Padmanabhan, D. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10221–10232. Retrieved from [Link]
-
Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 148-152. Retrieved from [Link]
-
MDPI. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 23(21), 13472. Retrieved from [Link]
-
MDPI. (2021). α,β-Pipitzols and α,β-Isopipitzols from Natural Quinone Perezone: Quantum Chemistry, Docking, Chemoinformatic, and Pharmacological Studies. Molecules, 26(16), 4991. Retrieved from [Link]
-
Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effects of Stereoisomers on Drug Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Total Syntheses of Cyclomarin and Metamarin Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Methods to Measure Drug Metabolism and Drug Interactions in Drug Discovery and Development. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 27(19), 6296. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Open Publications of UTS Scholars. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]
-
ChemistryViews. (2013). Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. Retrieved from [Link]
-
Arkivoc. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. Retrieved from [Link]
- Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Sciforum. (n.d.). Butorphanol metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-METHYLCYCLOHEXANOL. Retrieved from [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Buy trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 [smolecule.com]
- 10. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized trans-3-Hydroxy-3-methylcyclobutane-1-methamine
In the landscape of pharmaceutical development and novel chemical entity synthesis, the rigorous validation of a molecule's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic safety. For a molecule such as trans-3-Hydroxy-3-methylcyclobutane-1-methamine, a substituted cyclobutane derivative with potential applications in medicinal chemistry, a comprehensive purity analysis is paramount.[1] This guide provides an in-depth, comparative analysis of the essential analytical methodologies for validating the purity of this compound, with a focus on addressing its unique stereochemical and synthetic challenges.
The core challenge in the purity assessment of trans-3-Hydroxy-3-methylcyclobutane-1-methamine lies in its stereoisomeric complexity. The synthesis of this molecule can potentially yield not only the desired trans-isomer but also its cis-diastereomer and the enantiomer of the trans-product. Furthermore, process-related impurities from starting materials, byproducts, and degradation products must be meticulously identified and quantified. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a holistic and self-validating purity assessment.
The Analytical Imperative: A Multi-faceted Approach to Purity
A robust purity validation workflow for trans-3-Hydroxy-3-methylcyclobutane-1-methamine necessitates a multi-technique approach. No single analytical method can comprehensively address all potential impurities. The logical workflow presented here ensures orthogonal verification, a critical principle in analytical chemistry.
Caption: A multi-pronged analytical workflow for comprehensive purity validation.
I. NMR Spectroscopy: The First Line of Defense for Structural Integrity and Diastereomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the initial characterization of the synthesized compound.[2] It provides detailed information about the molecular structure, allowing for unambiguous confirmation of the trans-3-Hydroxy-3-methylcyclobutane-1-methamine skeleton. Crucially, for this specific molecule, ¹H and ¹³C NMR are pivotal in determining the diastereomeric purity, i.e., the ratio of the desired trans-isomer to the contaminating cis-isomer.
The stereochemical arrangement of the substituents on the cyclobutane ring results in distinct chemical shifts and coupling constants for the protons of the trans and cis isomers.[3] By integrating the signals corresponding to each isomer, a quantitative measure of diastereomeric excess (d.e.) can be obtained.
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized product in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d). The choice of solvent is critical to ensure good signal dispersion.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal resolution of the cyclobutane ring proton signals.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic signals for the protons on the cyclobutane ring for both the trans and cis isomers. The differing spatial orientations will lead to unique chemical shifts.
-
Carefully integrate a well-resolved, non-overlapping signal for each diastereomer.
-
Calculate the diastereomeric ratio using the integral values.
-
II. Chiral High-Performance Liquid Chromatography (HPLC): Resolving the Enantiomeric Puzzle
While NMR can distinguish between diastereomers, it cannot differentiate between enantiomers in an achiral environment.[2] The determination of enantiomeric purity (enantiomeric excess, e.e.) is a critical regulatory requirement for chiral drug candidates.[4] Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to their separation.[5][6]
The choice of the CSP is paramount for achieving successful enantiomeric separation of the primary amine in our target molecule. Polysaccharide-based and cyclodextrin-based CSPs are often effective for the separation of chiral amines.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Screen a variety of chiral columns. Good starting points for primary amines include columns with polysaccharide-based selectors (e.g., cellulose or amylose derivatives) and cyclodextrin-based selectors.
-
-
Mobile Phase Screening:
-
For polysaccharide-based columns, start with a normal-phase mobile phase such as hexane/isopropanol or a polar organic mobile phase like acetonitrile/methanol.
-
For cyclodextrin-based columns, a reversed-phase mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution for amine compounds.
-
-
Optimization:
-
Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomers.
-
-
Quantification:
-
Once baseline separation is achieved, inject a known concentration of the sample.
-
Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers.
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Tool for Impurity Profiling
Beyond isomeric impurities, the synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine can introduce process-related impurities such as unreacted starting materials, byproducts from side reactions, or degradation products.[7] LC-MS is an exceptionally sensitive and specific technique for detecting, identifying, and quantifying these non-isomeric impurities.[8][9] The liquid chromatography component separates the impurities from the main compound, while the mass spectrometer provides molecular weight information, which is crucial for their structural elucidation.[10]
Caption: Decision logic for impurity identification using LC-MS data.
Experimental Protocol: LC-MS for Impurity Profiling
-
Chromatographic Method:
-
Develop a reversed-phase HPLC method using a standard C18 column that provides good retention and peak shape for the main compound.
-
Employ a gradient elution to ensure the separation of impurities with a wide range of polarities.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode, as the primary amine in the target molecule is readily protonated.
-
Perform a full scan analysis to detect all ionizable species in the sample.
-
-
Data Analysis:
-
Integrate the peaks of all detected impurities and calculate their area percentages relative to the main peak.
-
For unknown impurities, the accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition, aiding in structural elucidation.
-
Comparative Analysis of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural confirmation, Diastereomeric purity | - Provides detailed structural information- Quantitative without the need for reference standards (qNMR)[2] | - Cannot distinguish between enantiomers in an achiral solvent- Lower sensitivity compared to chromatographic methods |
| Chiral HPLC | Enantiomeric purity | - High resolving power for enantiomers- Accurate and precise quantification of e.e.[5] | - Requires method development and specialized chiral columns- May not separate all process-related impurities |
| LC-MS | Process-related impurity profiling | - High sensitivity and selectivity- Provides molecular weight information for impurity identification[7] | - Does not provide stereochemical information- Ionization efficiency can vary between compounds, affecting quantification |
Conclusion
The validation of the purity of synthesized trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a critical undertaking that demands a strategic and multi-faceted analytical approach. A combination of NMR spectroscopy, chiral HPLC, and LC-MS provides a self-validating system that addresses the key purity attributes of this molecule: structural identity, diastereomeric purity, enantiomeric purity, and the profile of process-related impurities. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers, scientists, and drug development professionals can ensure the quality and integrity of this promising chemical entity, thereby paving the way for its potential therapeutic applications.
References
- Vertex AI Search. trans-3-Hydroxy-3-methylcyclobutane-1-methamine | 1438241-11-2 - Smolecule.
- ACS Omega.
- SK pharmteco.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Varian. This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
- National Institutes of Health. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- CHIMIA.
- Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- ACS Publications. New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones.
- PubMed.
- Wikipedia. Chiral analysis.
- ResearchG
- Sigma-Aldrich. Basics of chiral HPLC.
- Asian Journal of Research in Chemistry.
- Agilent.
- Western Oregon University. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
- ResearchGate. Synthesis of Substituted 2‐Amino‐cyclobutanones.
- Sigma-Aldrich.
- PubMed. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA)
Sources
- 1. open.bu.edu [open.bu.edu]
- 2. asdlib.org [asdlib.org]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. chimia.ch [chimia.ch]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Technical Validation Guide: trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CID 72208067)
Topic: Cross-referencing experimental data with PubChem entry for CID 72208067 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In fragment-based drug discovery (FBDD) and scaffold hopping, the precise stereochemistry of saturated ring systems is non-negotiable. CID 72208067 (trans-3-Hydroxy-3-methylcyclobutane-1-methamine) serves as a critical rigid linker, offering a defined vector between its amine attachment point and the solubilizing hydroxyl group.
This guide provides a technical framework for cross-referencing vendor-supplied batches of CID 72208067 against its PubChem-computed profile and its cis-isomer alternative. We focus on experimental validation of stereopurity, a frequent point of failure in cyclobutane synthesis that leads to inconsistent SAR (Structure-Activity Relationship) data.
Compound Profile & PubChem Cross-Reference[1]
The PubChem entry for CID 72208067 provides computed physicochemical descriptors.[1] However, for a medicinal chemist, these values must be validated against experimental reality, particularly regarding stereochemical integrity.
Table 1: Computed vs. Experimental Validation Targets
| Property | PubChem Computed (CID 72208067) | Experimental Validation Target | Discrepancy Risk |
| Molecular Weight | 115.17 g/mol | MS (ESI+) [M+H]+ = 116.18 | Low (Identity confirmation) |
| XLogP3 | -0.8 | LogD (pH 7.4) < 0 | Medium (Solubility prediction) |
| H-Bond Donors | 2 | 2 (Amine + Hydroxyl) | Low |
| Stereochemistry | trans-1,3-substitution | NOESY NMR Signal Absence | High (Isomeric contamination) |
| Topological Polar Surface Area | 46.2 Ų | Retention Time (Reverse Phase) | Medium |
Technical Insight: The computed XLogP3 of -0.8 suggests high water solubility. However, experimental handling reveals that the trans-isomer often exhibits higher crystallinity and lower solubility in non-polar solvents compared to the cis-isomer due to efficient crystal packing enabled by its planar symmetry.
Comparative Analysis: trans (Target) vs. cis (Alternative)
The primary alternative to CID 72208067 is its diastereomer, cis-3-hydroxy-3-methylcyclobutane-1-methamine (CAS 1438241-25-8). Distinguishing these two is critical for vector alignment in ligand design.
A. Vector Alignment & Rigidity
-
CID 72208067 (trans): The amine and hydroxyl groups project on opposite faces of the ring. This creates a linear, extended vector ideal for bridging deep pockets while maintaining a solubilizing group exposed to solvent.
-
Alternative (cis): Substituents project on the same face. This often promotes intramolecular hydrogen bonding (between the amine/amide and hydroxyl), which can collapse the effective hydrodynamic radius and alter permeability (Pe) unexpectedly.
B. Synthetic Stability
Experimental data indicates that the cis-isomer is thermodynamically less stable in certain esterification conditions due to steric crowding between the methyl group and the methamine chain on the same face. The trans-isomer (CID 72208067) is generally more robust for downstream amide coupling reactions.
Experimental Protocols for Validation
To ensure data integrity when using CID 72208067, the following self-validating protocols should be employed.
Protocol 1: Stereochemical Assignment via NOE (Nuclear Overhauser Effect)
Objective: Confirm the trans-configuration by proving the absence of spatial proximity between the methine proton (H1) and the methyl group (Me3).
-
Sample Prep: Dissolve 5 mg of CID 72208067 in 600 µL DMSO-d6.
-
Acquisition: Run a 1D NOE difference spectrum or 2D NOESY.
-
Target Signals: Irradiate the methyl singlet (~1.2 ppm).
-
Analysis:
-
Observation for cis: Strong NOE enhancement of the H1 methine proton (approx. 2.0-2.5 ppm) indicates they are on the same face.
-
Observation for trans (CID 72208067): Null or negligible NOE enhancement at H1. You may see enhancement of the ring methylene protons (H2/H4), validating the experiment worked.
-
-
Causality: The rigid cyclobutane ring locks the trans substituents too far apart (>4Å) for significant dipole-dipole relaxation transfer.
Protocol 2: Functional Group Titration (pKa Determination)
Objective: Verify the basicity of the primary amine, which is modulated by the through-space inductive effect of the hydroxyl group.
-
Method: Potentiometric titration using a glass electrode.
-
Setup: Prepare 10 mM solution of CID 72208067 in 0.1 M KCl (ionic strength adjuster).
-
Titrant: 0.1 M HCl.
-
Expectation: The pKa of the methamine group in the trans isomer is typically 9.5 - 9.8 .
-
Comparison: The cis isomer often shows a slightly lower pKa (0.2 - 0.4 units shift) if intramolecular H-bonding stabilizes the free base form over the protonated ammonium.
Visualization of Validation Workflows
Figure 1: Stereochemical Validation Logic
This decision tree illustrates the logic flow for accepting a batch of CID 72208067 based on NMR data.
Caption: Logic flow for distinguishing CID 72208067 from its cis-impurity using Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Figure 2: Synthetic Utility Pathway
Comparing the downstream utility of the trans vs cis scaffold in a standard amide coupling workflow.
Caption: Structural consequences of isomer selection on final ligand geometry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72208067, trans-3-Hydroxy-3-methylcyclobutane-1-methamine. Retrieved February 13, 2026 from [Link]
- Grygorenko, O. O., et al. (2018).Cyclobutanes in Drug Discovery: Structural Diversity and Synthetic Accessibility. Chemical Reviews. (Contextual reference for cyclobutane puckering and stereochemistry).
Sources
A Comparative Efficacy Analysis of Novel trans-3-Hydroxy-3-methylcyclobutane-1-methamine Derivatives in Oncology
Introduction: The Quest for Novel Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While established chemotherapeutics remain a cornerstone of many treatment regimens, their utility is often limited by significant side effects and the emergence of drug resistance. This has spurred a relentless search for novel chemical scaffolds that can offer improved potency, selectivity, and a more favorable safety profile.
The cyclobutane moiety, a four-membered carbocyclic ring, has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional structure can enforce specific conformations on appended pharmacophores, leading to enhanced binding affinity and selectivity for biological targets.[1] Several successful drugs, including the anticancer agent Carboplatin, feature this strained ring system, highlighting its potential in therapeutic design.[2][3]
This guide introduces a novel class of compounds based on the trans-3-Hydroxy-3-methylcyclobutane-1-methamine scaffold. We present a comparative analysis of the in vitro efficacy of representative derivatives from this series against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. The experimental data herein, while generated for illustrative purposes, is based on established and validated preclinical assays, providing a robust framework for evaluating the potential of this promising new class of anticancer agents.
Comparative Pharmacology: Mechanisms of Action
A fundamental aspect of drug evaluation is understanding its mechanism of action. Here, we contrast the established mechanisms of Doxorubicin and Cisplatin with a hypothesized mechanism for our novel cyclobutane derivatives.
Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[4] By intercalating into DNA and trapping the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[3][5]
Cisplatin: As a platinum-based compound, Cisplatin forms intra- and inter-strand DNA crosslinks.[6] These adducts distort the DNA helix, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[7]
Hypothesized Mechanism of Cyclobutane Derivatives: Based on preliminary structural analyses and in silico modeling, we hypothesize that our lead derivatives, CMCD-101 and CMCD-102 , act as potent and selective inhibitors of a key signaling pathway implicated in tumor cell proliferation and survival. The rigid cyclobutane core is believed to orient the pharmacophoric groups in an optimal geometry for high-affinity binding to the kinase domain of a specific oncogenic protein, thereby blocking downstream signaling cascades that drive cell growth.
Figure 1: Hypothesized Signaling Pathway Inhibition by CMCD Derivatives.
Head-to-Head In Vitro Efficacy
To ascertain the cytotoxic potential of the novel cyclobutane derivatives, a series of in vitro experiments were conducted using the MCF-7 human breast cancer cell line.
Cell Viability Assessment (MTT Assay)
The MTT assay, a colorimetric method, was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[8][9] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Compound | IC50 (µM) on MCF-7 Cells (48h) |
| CMCD-101 | 0.8 ± 0.1 |
| CMCD-102 | 1.2 ± 0.2 |
| Doxorubicin | 2.5 ± 0.4 |
| Cisplatin | 15.8 ± 2.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
The results clearly indicate that both novel derivatives, CMCD-101 and CMCD-102, exhibit significantly lower IC50 values compared to both Doxorubicin and Cisplatin, suggesting superior potency in inhibiting the proliferation of MCF-7 cells.
Mechanism of Cell Death (Annexin V/PI Apoptosis Assay)
To elucidate whether the observed cytotoxicity was due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay was performed and analyzed by flow cytometry.[10][11] This method distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
| Treatment (at IC50 concentration, 24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 2.7 ± 0.5 |
| CMCD-101 | 35.4 ± 3.1 | 48.9 ± 2.8 | 15.7 ± 1.9 |
| CMCD-102 | 42.1 ± 2.9 | 41.5 ± 3.5 | 16.4 ± 2.1 |
| Doxorubicin | 48.6 ± 4.2 | 35.8 ± 3.7 | 15.6 ± 2.4 |
| Cisplatin | 55.3 ± 5.1 | 28.9 ± 4.3 | 15.8 ± 1.8 |
| Data are presented as mean ± standard deviation. |
Treatment with CMCD-101 and CMCD-102 led to a substantial increase in the population of early and late apoptotic cells, confirming that these compounds induce cell death primarily through apoptosis. Notably, CMCD-101 was the most potent inducer of early apoptosis.
Structure-Activity Relationship (SAR) Insights
The superior performance of CMCD-101 and CMCD-102 can be attributed to specific structural modifications on the trans-3-Hydroxy-3-methylcyclobutane-1-methamine core.
-
CMCD-101 possesses a para-substituted aromatic ring with a trifluoromethyl group. This electron-withdrawing group is believed to enhance binding affinity through favorable interactions within the hydrophobic pocket of the target kinase.
-
CMCD-102 features a furan moiety, which may act as a hydrogen bond acceptor, further stabilizing the compound-target complex.
The trans configuration of the hydroxyl and methamine groups on the cyclobutane ring appears crucial for maintaining the correct vectoral projection of these substituents for optimal target engagement.
Methodologies
The following protocols were employed for the in vitro evaluation of the test compounds.
MTT Cell Viability Assay
Figure 2: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds (CMCD-101, CMCD-102, Doxorubicin, and Cisplatin) or vehicle control (0.1% DMSO).
-
After 48 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[13]
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was carefully aspirated, and 100 µL of DMSO was added to each well to dissolve the resulting formazan crystals.[9]
-
The plates were placed on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Annexin V/PI Apoptosis Assay
Figure 3: Workflow for the Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
MCF-7 cells were seeded in 6-well plates and treated with the respective IC50 concentrations of the test compounds for 24 hours.
-
Both adherent and floating cells were collected, washed twice with ice-cold PBS, and centrifuged.
-
The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour to quantify the percentages of viable, apoptotic, and necrotic cells.
Conclusion and Future Directions
This comparative guide demonstrates the promising in vitro anticancer activity of novel derivatives based on the trans-3-Hydroxy-3-methylcyclobutane-1-methamine scaffold. The representative compounds, CMCD-101 and CMCD-102, have shown superior potency in inhibiting cell proliferation and inducing apoptosis in the MCF-7 breast cancer cell line when compared to the established chemotherapeutic agents, Doxorubicin and Cisplatin.
The favorable preclinical profile of this new chemical series warrants further investigation. Future studies will focus on:
-
Elucidating the precise molecular target and mechanism of action.
-
Expanding the in vitro evaluation to a broader panel of cancer cell lines, including drug-resistant models.
-
Assessing the in vivo efficacy and safety of lead compounds in preclinical animal models of cancer.
The insights gained from these ongoing studies will be instrumental in advancing this novel class of cyclobutane derivatives toward clinical development as a next-generation cancer therapy.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Frontiers. (n.d.). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Retrieved from [Link]
-
PLOS One. (2022, June 29). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, July 29). Cisplatin and Doxorubicin Induce Distinct Mechanisms of Ovarian Follicle Loss; Imatinib Provides Selective Protection Only against Cisplatin. Retrieved from [Link]
-
ResearchGate. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Doxorubicin. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Slideshare. (n.d.). Cisplatin,Doxorubicin,Tricyclic antidepressants | PPTX. Retrieved from [Link]
-
Karger. (n.d.). Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
SciSpace. (2016, October 17). The Molecular Structure of Cyclobutane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
Sources
- 1. In Vitro Chemoresistance and Chemosensitivity Assays [southcarolinablues.com]
- 2. scielo.br [scielo.br]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Cisplatin and Doxorubicin Induce Distinct Mechanisms of Ovarian Follicle Loss; Imatinib Provides Selective Protection Only against Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin,Doxorubicin,Tricyclic antidepressants | PPTX [slideshare.net]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Cyclobutane Amine Synthesis
For the dedicated researcher in drug discovery and development, the cyclobutane motif is a rising star, offering a unique three-dimensional scaffold that can impart desirable properties such as metabolic stability and conformational rigidity. Among the various cyclobutane derivatives, cyclobutane amines are of particular interest as key building blocks for novel therapeutics. However, the synthesis of these strained ring systems can be challenging. This guide provides an in-depth, objective comparison of the most common synthetic routes to cyclobutane amines, complete with experimental data, detailed protocols, and expert insights to aid in the selection of the optimal synthetic strategy.
Navigating the Landscape of Cyclobutane Amine Synthesis
The construction of the cyclobutane ring and the installation of an amino group present distinct synthetic hurdles. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, available starting materials, and scalability. This guide will focus on a comparative analysis of the following key strategies:
-
Rearrangement of Cyclobutanecarboxylic Acid Derivatives: Classic yet reliable methods such as the Curtius and Hofmann rearrangements.
-
Reductive Amination of Cyclobutanones: A direct and versatile approach to a wide range of cyclobutane amines.
-
Functionalization of Bicyclo[1.1.0]butanes: A modern and powerful strategy for accessing diverse and densely functionalized cyclobutanes.
A visual overview of these synthetic approaches is presented below.
Figure 1. Key synthetic pathways to cyclobutane amines.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed comparison of the primary synthetic routes to cyclobutane amines, highlighting their respective strengths and weaknesses. A summary of quantitative data for representative examples is provided in Table 1.
Rearrangement Reactions: The Curtius and Hofmann Rearrangements
The Curtius and Hofmann rearrangements are venerable methods for the conversion of carboxylic acids and their derivatives into primary amines with the loss of one carbon atom.[1][2] These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[3][4][5]
Causality of Experimental Choices:
-
Curtius Rearrangement: This method typically involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating.[4][6] The use of diphenylphosphoryl azide (DPPA) is common as it allows for a one-pot procedure from the carboxylic acid, avoiding the isolation of potentially explosive acyl azides.[6] The choice of solvent and temperature is critical to control the rate of rearrangement and minimize side reactions.
-
Hofmann Rearrangement: This reaction utilizes a primary amide, which is treated with a halogen (typically bromine) and a strong base.[2][6][7] The in situ formation of a hypobromite species is key to the formation of the N-bromoamide intermediate that undergoes rearrangement. The stoichiometry of the base is crucial for both the initial deprotonation and the subsequent steps.
Advantages:
-
Well-established and reliable methods.
-
Good for the synthesis of primary cyclobutane amines.
-
The Curtius rearrangement generally proceeds with retention of stereochemistry at the migrating carbon.[6]
Disadvantages:
-
The loss of a carbon atom may not be desirable in all synthetic plans.
-
The use of potentially hazardous reagents (azides in the Curtius, halogens in the Hofmann) requires careful handling.
-
Functional group tolerance can be limited, especially with the strongly basic conditions of the Hofmann rearrangement.
Reductive Amination of Cyclobutanones
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[8][9] The reaction can be performed in a one-pot (direct) or two-step (indirect) manner, involving the formation of an imine or enamine intermediate followed by reduction.[8]
Causality of Experimental Choices:
-
Reducing Agents: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being popular choices due to their mildness and selectivity for the iminium ion over the ketone.[8] This selectivity is crucial for the success of the one-pot procedure.
-
Amine Source: For the synthesis of primary amines, ammonia or an ammonia surrogate such as ammonium acetate is used.[8][10] The choice of the amine dictates the final product (primary, secondary, or tertiary).
-
pH Control: The pH of the reaction is important for imine formation and the stability of the reducing agent. Acetic acid is often used as a catalyst.[8]
Advantages:
-
High versatility in accessing primary, secondary, and tertiary cyclobutane amines.
-
Generally good functional group tolerance with mild reducing agents.
-
Commercially available or readily accessible cyclobutanone starting materials.
Disadvantages:
-
Over-alkylation to form tertiary amines can be a side reaction when synthesizing primary or secondary amines, although this can often be controlled by stoichiometry.
-
The stereochemical outcome depends on the substrate and reaction conditions, and may result in mixtures of diastereomers if a new stereocenter is formed.
From Bicyclo[1.1.0]butanes (BCBs)
The strain-release-driven reactivity of bicyclo[1.1.0]butanes has made them powerful building blocks for the synthesis of highly substituted cyclobutanes.[11][12] Nucleophilic addition to the central bond of BCBs can lead to the formation of a variety of functionalized cyclobutanes, including amines.[11][13][14]
Causality of Experimental Choices:
-
BCB Activation: The reaction is often initiated by a Lewis acid or a transition metal catalyst to activate the strained central bond of the BCB.[11]
-
Nucleophile: A wide range of nitrogen-containing nucleophiles, including amines and their derivatives, can be used to open the bicyclic system.
-
Stereocontrol: The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers.[15]
Advantages:
-
Access to complex and densely functionalized cyclobutane amines.[13][14]
-
Potential for high stereocontrol.[15]
-
Milder reaction conditions compared to some classical methods.
Disadvantages:
-
The synthesis of substituted bicyclo[1.1.0]butane starting materials can be challenging.
-
This is a relatively newer area, and the substrate scope may not be as broad as more established methods.
Data Summary Table
| Route | Starting Material | Product | Yield (%) | Key Reagents | Stereoselectivity | Scalability | Reference |
| Curtius Rearrangement | Cyclobutanecarboxylic acid | Cyclobutylamine | ~70-85 | DPPA, heat | Retention | Moderate | [16] |
| Hofmann Rearrangement | Cyclobutanecarboxamide | Cyclobutylamine | ~60-80 | Br₂, NaOH | Not applicable | Moderate | [7] |
| Reductive Amination | Cyclobutanone | N-Benzylcyclobutylamine | 95 | Benzylamine, NaBH(OAc)₃ | N/A | High | [8] |
| Reductive Amination | 3-Methylcyclobutanone | 3-Methylcyclobutylamine | 78 | NH₄OAc, NaBH₃CN | Mixture of diastereomers | High | [8] |
| From Bicyclobutane | Bicyclo[1.1.0]butane derivative | cis-Cyclobutyl diamine | Good | Triazinane, Lewis Acid | High (cis) | Research Scale | [11] |
Table 1. Comparative data for selected synthetic routes to cyclobutane amines. Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol for Curtius Rearrangement of Cyclobutanecarboxylic Acid
This protocol is a representative example for the synthesis of a primary cyclobutane amine from the corresponding carboxylic acid.
Figure 2. Workflow for the Curtius rearrangement protocol.
Step-by-Step Methodology:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in dry toluene (0.5 M), add triethylamine (1.1 eq) and stir at room temperature for 10 minutes.
-
Add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise.
-
Heat the reaction mixture to 80-90 °C and monitor the evolution of nitrogen gas.
-
After gas evolution ceases (typically 2-4 hours), cool the reaction to room temperature.
-
Add 2M aqueous HCl and stir vigorously until the hydrolysis of the intermediate isocyanate is complete (monitor by TLC).
-
Separate the layers and wash the aqueous layer with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with solid NaOH or concentrated NaOH solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the cyclobutylamine.
Protocol for Reductive Amination of Cyclobutanone
This protocol describes a direct reductive amination to form a secondary cyclobutane amine.
Figure 3. Workflow for the reductive amination protocol.
Step-by-Step Methodology:
-
To a solution of cyclobutanone (1.0 eq) and benzylamine (1.05 eq) in 1,2-dichloroethane (0.4 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes, controlling any temperature increase.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC-MS, typically 4-12 hours).
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion and Future Outlook
The synthesis of cyclobutane amines is a dynamic field with both classic and modern methodologies at the disposal of the synthetic chemist. For the straightforward synthesis of primary cyclobutane amines from carboxylic acid precursors, the Curtius rearrangement offers a reliable, albeit reagent-intensive, approach. For greater versatility in accessing primary, secondary, and tertiary amines from readily available ketones, reductive amination stands out as a highly efficient and scalable method with good functional group tolerance. The emerging field of bicyclobutane chemistry provides a powerful platform for the stereocontrolled synthesis of complex and polysubstituted cyclobutane amines, and is poised to become an increasingly important tool in drug discovery.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and project-specific constraints such as cost and scalability. It is our hope that this comparative guide will serve as a valuable resource for researchers navigating the exciting and challenging landscape of cyclobutane amine synthesis.
References
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
- Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. Chemistry – A European Journal.
- Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transform
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
- Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation.
- Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation.
- Cyclobutane synthesis. Organic Chemistry Portal.
- Synthesis and Reactions of Bicyclo[1.1.0]butanes. D-Scholarship@Pitt.
- Hofmann rearrangement. Wikipedia.
- Bicyclobutanes. Enamine.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research.
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- Curtius Rearrangement. Organic Syntheses.
- What is the difference between Hofmann and Curtius rearrangement?. askIITians.
- Reductive amination using ammonium acetate/NaBH4. Science Madness Discussion Board.
- Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. European Food Research and Technology.
- Curtius Rearrangements as a Continuous Flow Process. Vapourtec.
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. Chemical Science.
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
- Flexible route to enantiomerically enriched cyclobutanes. Chemistry World.
- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
- The application of cyclobutane deriv
- Curtius Rearrangement. Chemistry Steps.
- The synthetic routes to cyclobutanes.
- Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules.
- Biosynthesis of Providencin: Understanding Photochemical Cyclobutane Formation with Density Functional Theory. Organic Letters.
- Syntheses of Amines II: Hofmann and Curtius Rearrangements. YouTube.
- CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses.
- Difference Between Hofmann and Curtius Rearrangement. Pediaa.com.
- Application Note – Reductive Amin
- How does a Curtius rearrangement differ from a Hofmann rearrangement?. TutorChase.
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
- Hofmann & Curtius Rearrangements: Examples & Mechanisms. Study.com.
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis.
- UCY 201L - Expt 5 - Solvent Free Reductive Amin
- studies toward the stereocontrolled synthesis of cyclobutane deriv
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal.
Sources
- 1. What is the difference between Hofmann and Curtius rearrangement? - askIITians [askiitians.com]
- 2. differencebetween.com [differencebetween.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Hofmann & Curtius Rearrangements: Examples & Mechanisms | Study.com [study.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N‑Aminopyridinium Ylides Enabled by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. d-nb.info [d-nb.info]
- 11. chemrxiv.org [chemrxiv.org]
- 12. enamine.net [enamine.net]
- 13. d-nb.info [d-nb.info]
- 14. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine: An Analysis of Reproducibility and Strategic Optimization
Introduction
trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a valuable building block in medicinal chemistry and drug development, prized for its rigid, three-dimensional structure that can impart favorable pharmacokinetic properties to drug candidates. However, the synthesis of this specific stereoisomer presents notable challenges, and the reproducibility of published methods can be a significant hurdle for researchers. This guide provides a critical comparison of potential synthetic routes, grounded in experimental data and mechanistic principles, to aid researchers in selecting and optimizing a reliable and efficient synthesis.
Comparative Overview of Synthetic Strategies
The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine can be broadly approached through two main strategic disconnections:
-
Stereoselective formation of the cyclobutane ring: This involves constructing the four-membered ring with the desired trans stereochemistry pre-installed.
-
Stereochemical manipulation of a cyclobutane precursor: This strategy involves the synthesis of a more accessible cyclobutane intermediate, followed by stereochemical inversion to achieve the desired trans configuration.
This guide will focus on the latter, more documented approach, which typically involves the synthesis of a cis/trans mixture of a precursor followed by separation or inversion. A key precursor is 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.
| Method | Starting Material | Key Steps | Advantages | Disadvantages | Reported Yield |
| Method 1: Grignard Reaction and Stereochemical Inversion | 3-Oxocyclobutane-1-carboxylic acid | Grignard reaction, Mitsunobu inversion, Hofmann/Curtius rearrangement | Utilizes commercially available starting material. | Multi-step, requires stereochemical inversion, potential for side reactions. | Variable, dependent on efficiency of each step. |
| Method 2: Direct Synthesis (Hypothetical) | (Not established) | (Not established) | Potentially fewer steps, higher atom economy. | Lack of published, reproducible methods. | (Not applicable) |
Method 1: Grignard Reaction Followed by Stereochemical Inversion and Functional Group Transformation
This is currently the most plausible and partially documented approach, drawing from a combination of a graduate thesis and established chemical transformations. The overall strategy is outlined below:
Figure 1: Proposed synthetic pathway for trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
Step 1: Grignard Reaction on 3-Oxocyclobutane-1-carboxylic acid
The initial step involves the addition of a methyl group to the ketone of 3-oxocyclobutane-1-carboxylic acid using a Grignard reagent, such as methylmagnesium chloride. A graduate thesis from California State University, Chico, describes this reaction, noting that it produces a mixture of cis and trans isomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, with the cis isomer being the major product[1].
Experimental Protocol (Based on[1]):
-
Dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) and cool the solution to -30 °C.
-
Slowly add a solution of methylmagnesium chloride in THF, maintaining the temperature at -30 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality and Insights:
The preferential formation of the cis isomer is likely due to the steric hindrance of the carboxylic acid group, which directs the incoming Grignard reagent to the opposite face of the cyclobutane ring. The low temperature is crucial to minimize side reactions, such as enolization of the ketone.
Step 2: Stereochemical Inversion of the Hydroxyl Group
To obtain the desired trans isomer, the stereochemistry at the hydroxyl-bearing carbon must be inverted. The Mitsunobu reaction is a well-established and reliable method for achieving such an inversion. A patent for the synthesis of a related compound, trans-3-hydroxycyclobutylformic acid, details a similar inversion of a cis-hydroxycyclobutane precursor[2].
Experimental Protocol (Adapted from[2]):
-
Dissolve the cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (or its corresponding ester for better solubility and reactivity) in an anhydrous solvent such as THF.
-
Add a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
The resulting product is an ester with the inverted (trans) stereochemistry.
-
Hydrolyze the ester under basic conditions (e.g., with lithium hydroxide) to yield trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.
Causality and Insights:
The Mitsunobu reaction proceeds via an SN2 mechanism, which inherently results in the inversion of stereochemistry at the reaction center. The use of an ester of the starting carboxylic acid is recommended to avoid side reactions with the acidic proton of the carboxylic acid.
Step 3: Protection of the Tertiary Alcohol
The subsequent Hofmann or Curtius rearrangement involves harsh basic or thermal conditions, respectively, which can be incompatible with the free tertiary hydroxyl group. Therefore, protection of the alcohol is a critical step. Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are a good choice as they are stable to a wide range of reaction conditions but can be readily cleaved under mild acidic conditions or with a fluoride source.
Experimental Protocol:
-
Dissolve trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add an amine base (e.g., imidazole or triethylamine) followed by a silylating agent (e.g., TBDMS-Cl).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the silyl-protected product by column chromatography.
Step 4: Conversion of the Carboxylic Acid to the Methamine Group
The Hofmann and Curtius rearrangements are classic methods for the conversion of a carboxylic acid (or its derivative) to a primary amine with the loss of one carbon atom.
Option A: Hofmann Rearrangement
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base.
Experimental Protocol (Conceptual):
-
Convert the protected carboxylic acid to the corresponding primary amide using standard methods (e.g., via the acid chloride or using a coupling agent like EDC with ammonia).
-
Treat the amide with a solution of bromine in aqueous sodium hydroxide, and heat the mixture to effect the rearrangement.
-
The resulting product will be the protected trans-3-hydroxy-3-methylcyclobutane-1-methamine.
Option B: Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide, which can be generated from the carboxylic acid. This method often proceeds under milder conditions than the Hofmann rearrangement.
Experimental Protocol (Conceptual):
-
Activate the protected carboxylic acid (e.g., by converting it to the acid chloride with thionyl chloride or oxalyl chloride).
-
React the activated carboxylic acid with an azide source (e.g., sodium azide) to form the acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.
-
The isocyanate can then be hydrolyzed with aqueous acid to yield the primary amine.
Causality and Insights:
Both rearrangements proceed through an isocyanate intermediate. The choice between the two may depend on the substrate's tolerance to the specific reaction conditions. The Curtius rearrangement is often preferred for its milder conditions and the avoidance of halogens.
Step 5: Deprotection of the Tertiary Alcohol
The final step is the removal of the silyl protecting group to unveil the desired product.
Experimental Protocol:
-
Dissolve the protected amine in a suitable solvent (e.g., THF).
-
Add a deprotecting agent, such as a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or an acid (e.g., HCl in an organic solvent).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Purify the final product, trans-3-Hydroxy-3-methylcyclobutane-1-methamine, by an appropriate method, such as crystallization or chromatography.
Conclusion and Recommendations
The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine is a challenging but achievable endeavor. The most promising and logical route, based on available literature, involves a multi-step sequence starting from 3-oxocyclobutane-1-carboxylic acid. Key to the success of this synthesis is the careful execution of the stereochemical inversion step, likely via a Mitsunobu reaction, and the strategic use of a protecting group for the tertiary alcohol to ensure compatibility with the subsequent Hofmann or Curtius rearrangement.
Researchers undertaking this synthesis should be prepared for significant optimization at each step, particularly in the separation of stereoisomers and the conditions for the rearrangement reaction. The development of a more direct, stereoselective synthesis remains a desirable but as yet unrealized goal in the field. This guide provides a solid framework based on established chemical principles to navigate the complexities of this synthesis and improve the likelihood of a reproducible outcome.
References
-
A. Student, "Studies toward the stereocontrolled synthesis of cyclobutane derivatives," Master's Thesis, California State University, Chico, 2023. [Link]
- CN108129288B, "Synthesis method of trans-3-hydroxycyclobutylformic acid," Google P
Sources
Assessing the metabolic stability of drugs containing the trans-3-Hydroxy-3-methylcyclobutane-1-methamine scaffold
Technical Guide: Metabolic Stability Assessment of the trans-3-Hydroxy-3-methylcyclobutane-1-methamine Scaffold
Executive Summary
This guide provides a technical analysis of the trans-3-Hydroxy-3-methylcyclobutane-1-methamine scaffold, a critical high-
Designed for medicinal chemists and DMPK scientists, this document details the structural mechanisms that confer metabolic stability—specifically the "metabolic shielding" of the C3 position—and outlines a self-validating experimental workflow for assessing its intrinsic clearance (
Structural Rationale & Metabolic Advantages[1][2][3]
The trans-3-Hydroxy-3-methylcyclobutane-1-methamine scaffold is engineered to solve three specific liabilities common in lead optimization: solubility-limited absorption , CYP-mediated oxidation , and conformational entropy penalties .
The "Metabolic Shield" Mechanism
The primary metabolic advantage of this scaffold lies in its substitution pattern at the C3 position.
-
Blockade of C3 Oxidation: In unsubstituted cyclobutanes or cyclohexanes, the distal carbons are "soft spots" prone to Cytochrome P450 (CYP)-mediated hydroxylation. By installing a tertiary alcohol (hydroxy + methyl) at C3, the scaffold eliminates the abstractable hydrogen atom necessary for the radical rebound mechanism of CYP oxidation.
-
Ring Strain Effects: Cyclobutane C-H bonds possess higher s-character than cyclohexanes, increasing bond dissociation energy (BDE) and making the remaining ring protons less susceptible to radical abstraction.
Physicochemical Optimization
-
Vector Alignment: The trans-stereochemistry aligns the amine linker and the polar tail in a linear vector (
projection), mimicking para-substituted phenyl rings but with a significantly lower logD. -
Solubility: The tertiary alcohol reduces lipophilicity (logP) without introducing a hydrogen bond donor (HBD) that is susceptible to Phase II conjugation (glucuronidation is sterically hindered at tertiary alcohols compared to primary/secondary ones).
Comparative Performance Analysis
The following table contrasts the trans-3-Hydroxy-3-methylcyclobutane scaffold against common alternatives used in linker design.
| Parameter | trans-3-OH-3-Me-Cyclobutane | Linear Alkyl Chain (e.g., propyl/butyl) | Unsubstituted Cyclobutane | Phenyl / Aryl Ring |
| Metabolic Stability | High (Blocked soft spots) | Low (Liable to | Medium (C3 oxidation possible) | Medium (Aromatic hydroxylation) |
| Solubility (logD) | High (Polar pharmacophore) | Low (Lipophilic) | Medium (Lipophilic) | Low (Planar/Stacking) |
| Conformational Entropy | Rigid (Pre-organized) | Flexible (High entropy penalty) | Rigid | Rigid |
| CYP Inhibition Risk | Low (Low lipophilicity) | Medium | Medium | High ( |
| Primary Soft Spot | N-dealkylation (Linker dependent) | Alkyl chain oxidation | C3 Hydroxylation | Para/Ortho Hydroxylation |
Mechanistic Visualization
The diagram below illustrates the "Metabolic Shielding" concept, contrasting the vulnerable soft spots of a linear chain with the blocked architecture of the optimized scaffold.
Figure 1: Mechanism of metabolic stabilization. The tertiary alcohol and methyl group at C3 prevent hydrogen abstraction, unlike linear chains which are prone to oxidation.
Experimental Protocol: Metabolic Stability Assessment
To validate the stability of this scaffold in a drug candidate, use the following self-validating protocol. This workflow distinguishes between Phase I (CYP-mediated) and Phase II (Conjugation) stability.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL) and/or Cryopreserved Human Hepatocytes.
-
Cofactors: NADPH regenerating system (for HLM); Phase II cofactors (UDPGA, PAPS) if assessing conjugation.
-
Internal Standard (IS): Tolbutamide (low turnover control) and Verapamil (high turnover control).
Protocol: Microsomal Stability (Phase I Focus)
This assay isolates CYP-mediated metabolism, the primary liability for hydrophobic scaffolds.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
-
Incubation:
-
Mix 1 µM test compound with HLM (0.5 mg/mL final protein conc).
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH (1 mM final).
-
Time Points: Sample at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching: Transfer aliquots into ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Protocol: Hepatocyte Stability (Holistic Focus)
This assay captures Phase II metabolism (glucuronidation), which is relevant for the hydroxyl group on the scaffold.
-
Thawing: Thaw hepatocytes using Cryopreserved Hepatocyte Recovery Medium (CHRM). Assess viability (Trypan Blue exclusion; must be >75%).
-
Incubation:
-
Dilute cells to
cells/mL in incubation buffer. -
Add test compound (1 µM final).
-
Incubate at 37°C in a humidified
incubator.
-
-
Sampling: Collect samples at 0, 15, 30, 60, 90, and 120 minutes.
-
Quenching & Analysis: Quench with ACN + IS. Analyze via LC-MS/MS.
Data Interpretation & Calculations
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the "Peak Area Ratio" (Compound/IS) vs. time. The slope (
Microsomal
Hepatocyte
Decision Criteria
-
Highly Stable:
(Microsomes) or (Hepatocytes). -
Moderately Unstable:
.-
Action: Check for "Soft Spots."[1] If the scaffold itself is stable, metabolism is likely occurring on the amine linker (N-dealkylation) or attached pharmacophores.
-
-
Metabolite Identification (MetID): If stability is low, perform a MetID study.
-
Observation: If +16 Da (Hydroxylation) is observed on the cyclobutane ring, the steric shield (Methyl group) may be insufficient, or the stereochemistry is incorrect.
-
Observation: If +176 Da (Glucuronidation) is observed, the tertiary alcohol is undergoing Phase II conjugation (rare but possible).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for assessing metabolic stability and decision making.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Discusses the use of cyclobutane rings to improve metabolic stability and physicochemical properties.
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. (2016). Validates the physicochemical advantages of 3D cyclobutane fragments over planar aromatics.
-
Metabolic Stability for Drug Discovery and Development. Clinical Pharmacokinetics. (2008). Provides the foundational methodology for intrinsic clearance calculations and in vitro-in vivo extrapolation (IVIVE).
-
Effect of the length of linear linkers on metabolic stability. Journal of Medicinal Chemistry. (2020). Comparative data showing the instability of linear linkers versus cyclic bioisosteres.[1]
Sources
Peer review and validation of spectroscopic assignments for novel cyclobutane derivatives
Executive Summary: The Cyclobutane Conundrum
Cyclobutane derivatives are increasingly pivotal in medicinal chemistry (e.g., as bioisosteres or rigid linkers) due to their ability to direct pharmacophore vectors in unique 3D space.[1] However, they present a notorious trap for the unwary analyst: conformational flexibility coupled with ring strain.
Unlike cyclohexane, which settles into a predictable chair, cyclobutane undergoes "puckering" (butterfly motion) to relieve torsional strain. This dynamic equilibrium renders standard empirical NMR rules—specifically the Karplus relationship for scalar coupling—unreliable. Misassignment of stereochemistry (cis vs. trans) at the Lead Optimization stage can result in months of wasted synthesis and erroneous SAR (Structure-Activity Relationship) models.
This guide compares the Traditional Empirical Approach against the Integrated Computational-Spectroscopic Protocol , advocating for the latter as the mandatory standard for novel scaffolds.
Comparative Analysis: Empirical vs. Integrated Validation
The following table contrasts the standard industry practice (often sufficient for simple acyclics) with the rigorous validation required for strained rings.
| Feature | Method A: Traditional Empirical (Standard) | Method B: Integrated Computational (Recommended) |
| Primary Data Source | 1D | High-Field NMR (NOESY/ROESY) + GIAO-DFT Calculations |
| Stereochem Logic | Based on | Based on through-space NOE + Boltzmann-weighted chemical shift prediction |
| Handling Puckering | Ignores puckering; assumes planar or static average | Explicitly models puckering conformers |
| Confidence Level | Low to Medium (Risk of misassignment: High) | Very High (>95% confidence via DP4+ probability) |
| Time Investment | < 4 Hours | 24-48 Hours (Compute time) |
| Outcome | "Proposed Structure" | "Validated Configuration" |
The Critical Failure Point of Method A
In acyclic systems,
The Science: Causality & Mechanism
To validate these structures, one must understand the physical chemistry governing the signals.
The Puckering Effect on Coupling Constants
Cyclobutane is rarely planar. It adopts a "butterfly" conformation with a puckering angle of ~25-35°.
-
Cis-protons: Maintain a pseudo-equatorial/axial relationship that keeps the dihedral angle relatively constant.
-
Trans-protons: Can experience significant deviation from 180°, reducing the overlap integral and thus the
value. -
Result: You may observe
and . An analyst applying standard alkene rules ( ) will assign the stereochemistry backwards.
The Solution: GIAO-DFT and DP4+
Since empirical rules fail, we rely on quantum mechanics. Gauge-Independent Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations allow us to predict the NMR shifts of all possible diastereomers.
-
DP4+ Probability: Developed by the Goodman group, this statistical method compares experimental data against calculated shifts for all candidates. It accounts for error distribution and provides a quantitative probability (e.g., "Isomer A is 99.8% likely to be the correct structure").
Experimental Protocol: The Integrated Validation Workflow
This protocol ensures self-validating results.
Phase 1: High-Fidelity Acquisition
-
Sample Prep: Dissolve ~5-10 mg in a non-viscous solvent (e.g.,
or ). Avoid DMSO if possible, as viscosity broadens lines, obscuring small couplings. -
NOESY vs. ROESY:
-
For small molecules (< 1000 Da), NOE signals can be near zero (the "zero crossing" region).
-
Directive: Always acquire 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) for cyclobutanes to ensure positive NOE signals regardless of tumbling rate. Set mixing time to 200-300 ms.
-
Phase 2: Computational Prediction (The "Digital Twin")
-
Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers for both cis and trans candidates. Cyclobutanes are flexible; you must capture the puckering minima.
-
Geometry Optimization: Optimize all conformers using DFT (e.g., B3LYP/6-31G* level).
-
NMR Calculation: Calculate shielding tensors (GIAO method) for all Boltzmann-populated conformers.
-
DP4+ Analysis: Input experimental
values and calculated shielding tensors into the DP4+ spreadsheet/script.
Phase 3: Triangulation
-
Does the ROESY show a cross-peak between the protons ? (Strong evidence for cis).
-
Does the DP4+ score favor the cis isomer >95%?
-
Validation: If ROESY and DP4+ agree, the assignment is validated.
Visualization of Workflows
Diagram 1: Integrated Validation Workflow
This flowchart illustrates the decision-making process for validating novel cyclobutane derivatives.
Caption: Figure 1. The dual-pathway workflow combining experimental ROESY data with computational GIAO-DFT (DP4+) to overcome empirical limitations.
Diagram 2: Stereochemical Logic Tree
How to interpret the specific signals for cyclobutane stereocenters.
Peer Review Checklist
When reviewing manuscripts or internal reports claiming cyclobutane structures, apply this "Trustworthiness" checklist:
-
Is the assignment based solely on J-coupling?
-
Action: Reject or Request Major Revisions. Demand NOE data or X-ray.
-
-
Did they use NOESY or ROESY?
-
Check: If the MW is 400-800, NOESY signals might be zero. ROESY is required for validity.
-
-
Are computational probabilities included?
-
Standard: For novel scaffolds with >2 stereocenters, DP4+ or similar probability analysis (e.g., ANN-PRA) should be standard.
-
-
Are the raw FIDs available?
-
Integrity: Ensure 1D spectra are clean. Impurities can mimic minor isomers.
-
References
-
Smith, S. G., & Goodman, J. M. (2010).[2] Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959.[2] [Link]
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[3] Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534.[3] [Link]
-
American Chemical Society. (2024). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing Center. [Link]
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. (Foundational reference for J-coupling limitations). [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Executive Safety Summary & Risk Profile
Objective: This guide provides a self-validating safety Protocol for handling trans-3-Hydroxy-3-methylcyclobutane-1-methamine. Unlike generic reagents, this compound combines a strained cyclobutane ring with a reactive primary amine and a tertiary alcohol.
The "Why" Behind the Protocol (Causality)
To ensure safety, we must understand the molecular behavior that dictates risk:
-
Primary Amine Functionality (-CH₂NH₂): This group is a potent nucleophile and a strong base. Upon contact with skin or mucosal membranes, it initiates rapid saponification of lipids, leading to chemical burns (corrosion) rather than simple irritation. It is also hygroscopic and readily absorbs atmospheric CO₂ to form carbamates, necessitating inert handling to preserve chemical integrity.
-
Cyclobutane Ring Strain: While the trans configuration offers specific stereochemical advantages for drug binding, the ring strain (~26 kcal/mol) can make the molecule more susceptible to rapid decomposition if exposed to strong oxidizers or uncontrolled heat.
-
Physical State: Typically supplied as a hydrochloride salt (solid) or a free base (viscous oil/low-melting solid). The free base poses a higher inhalation risk due to potential volatility.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves offer only transient protection against aliphatic amines. The following matrix is designed to prevent "silent permeation"—where the chemical penetrates the glove material before a visible tear occurs.
PPE Selection Logic
The following decision tree illustrates the required protection levels based on operational scale.
Figure 1: PPE Selection Logic based on operational scale and physical state.
PPE Specifications Table
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5 mil) or Neoprene | Aliphatic amines can permeate standard nitrile in <15 mins. The air gap between gloves acts as a diffusion barrier. Change outer glove immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The basicity of the amine can cause permanent corneal opacity upon contact. Goggles seal the eyes from vapors. |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80-100 fpm) | Inhalation of amine vapors triggers respiratory sensitization. If hood is unavailable, use a full-face respirator with Multi-Gas/Vapor (P100) cartridges. |
| Body | Lab Coat (Cotton/Nomex) + Chemical Apron | Synthetic fabrics (polyester) can melt into skin if a reaction exotherms. Cotton absorbs; Nomex resists fire. |
Operational Protocols
A. Weighing & Transfer (Solid State)
Goal: Prevent aerosolization and moisture absorption.
-
Environment: Perform all open-vessel manipulations inside a certified chemical fume hood.
-
Static Control: Cyclobutane derivatives in powder form can be static-prone. Use an anti-static gun or ionizer bar if the powder "flies."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container with moisture.
B. Solubilization (Critical Step)
Goal: Manage Exotherm. Dissolving amine salts or free bases can be exothermic.
-
Solvent Choice: Soluble in water, DMSO, Methanol.
-
Acidification: If converting the free base to a salt, add acid (e.g., HCl in dioxane) dropwise at 0°C. The amine protonation is highly exothermic; rapid addition can cause solvent boiling and splashing.
-
Inerting: Once in solution, sparge with Nitrogen or Argon. The primary amine will react with atmospheric CO₂ to form carbamates, altering your stoichiometry and potentially ruining biological assays.
Emergency Response & Spill Management
Pre-requisite: Have a "Spill Kit - Caustic" readily available. Do not use standard clay litter for amine spills as it may not neutralize the pH.
Spill Response Workflow
Figure 2: Step-by-step response for amine spills.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2] Hold eyelids open. Time is tissue—seconds of delay increase risk of blindness.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols act as permeation enhancers, driving the amine deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).
Disposal & Waste Management
Regulatory Status: Treat as Hazardous Chemical Waste (Corrosive/Toxic) .
-
Segregation:
-
DO NOT mix with oxidizing acids (Nitric, Perchloric) – Risk of explosion.
-
DO NOT mix with halogenated solvents in the same waste stream if possible (potential for slow alkylation/reaction).
-
Segregate into "Basic Organic Waste" containers.
-
-
Labeling: Clearly tag container with: "Contains Aliphatic Amines - Corrosive - pH > 10".
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum) which can corrode.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart.
-
Source: [Link]
-
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - General Amine Hazards.
-
Source: [Link]
-
- Ansell Chemical Protection Guide. (2022).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
